molecular formula C8H11ClN2 B1315261 N-(2-Aminoethyl)-N-(4-chlorophenyl)amine CAS No. 14088-84-7

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Cat. No.: B1315261
CAS No.: 14088-84-7
M. Wt: 170.64 g/mol
InChI Key: FFWHGUZSQPOQRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(4-chlorophenyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,11H,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFWHGUZSQPOQRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506197
Record name N~1~-(4-Chlorophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14088-84-7
Record name N~1~-(4-Chlorophenyl)ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, also known by its synonym N'-(4-chlorophenyl)ethane-1,2-diamine, is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its known chemical properties, drawing from available data. Due to the limited publicly available experimental data for this specific molecule, this guide also highlights areas where further research is needed to fully characterize its physicochemical and biological profile.

Core Chemical Properties

PropertyValueSource
Chemical Name This compound-
Synonym N'-(4-chlorophenyl)ethane-1,2-diamine-
CAS Number 14088-84-7 (free base)[1][2]
243853-10-3 (hydrochloride salt)[3][4]
Molecular Formula C₈H₁₁ClN₂[2]
Molecular Weight 170.64 g/mol [2]
Molecular Formula (HCl salt) C₈H₁₂Cl₂N₂[3]
Molecular Weight (HCl salt) 207.1 g/mol [3]

Note: The majority of publicly accessible databases and chemical supplier catalogs either lack experimental data for this compound or provide information for structurally similar but distinct molecules. Therefore, values for properties such as melting point, boiling point, pKa, and solubility require experimental determination.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available scientific literature. However, general synthetic strategies for analogous N-aryl ethylenediamines can provide a foundational approach.

A plausible synthetic pathway could involve the nucleophilic substitution reaction between 4-chloroaniline and a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide), followed by deprotection of the amino group.

Hypothetical Synthetic Workflow:

Synthetic Workflow Hypothetical Synthesis of this compound cluster_reactants Reactants cluster_reaction1 Step 1: Nucleophilic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Deprotection cluster_product Final Product reactant1 4-Chloroaniline reaction1 Reaction in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF) reactant1->reaction1 reactant2 N-(2-Bromoethyl)phthalimide reactant2->reaction1 intermediate N-(2-(4-Chlorophenylamino)ethyl)phthalimide reaction1->intermediate reaction2 Hydrazinolysis (e.g., using hydrazine hydrate) intermediate->reaction2 product This compound reaction2->product

Caption: Hypothetical two-step synthesis of the target compound.

Purification and Characterization:

Following synthesis, purification would likely involve column chromatography on silica gel. Characterization of the final product would be essential and would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H and C-N bonds).

Biological Activity and Signaling Pathways

There is currently a lack of published research detailing the specific biological activities or the signaling pathways modulated by this compound. Compounds with similar structural motifs (N-aryl ethylenediamines) have been explored for a variety of biological activities, suggesting that this compound could be a candidate for screening in various assays.

Logical Workflow for Biological Screening:

Biological Screening Workflow Workflow for Investigating Biological Activity cluster_screening Initial Screening cluster_hit_id Hit Identification cluster_dose_response Dose-Response Analysis cluster_pathway Pathway Analysis cluster_in_vivo In Vivo Studies start N-(2-Aminoethyl)-N- (4-chlorophenyl)amine screen High-Throughput Screening (HTS) against a panel of biological targets (e.g., receptors, enzymes) start->screen hit Identification of primary 'hits' showing significant activity screen->hit dose_response Determination of potency (e.g., IC₅₀, EC₅₀) hit->dose_response pathway_analysis Investigation of the modulated signaling pathway(s) dose_response->pathway_analysis in_vivo Evaluation of efficacy and safety in animal models pathway_analysis->in_vivo

Caption: A logical workflow for the biological evaluation of the compound.

Conclusion

This compound is a compound for which detailed, experimentally verified chemical and biological data is sparse in the public domain. The information provided in this guide, based on its molecular formula and the properties of its hydrochloride salt, serves as a starting point for researchers. Further experimental work is necessary to fully elucidate its chemical properties, establish robust synthetic and analytical protocols, and explore its potential biological activities. The workflows presented offer a roadmap for future research endeavors aimed at a comprehensive characterization of this molecule.

References

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine IUPAC name and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(4-chlorophenyl)ethane-1,2-diamine is a substituted diamine with a structure that incorporates both an aliphatic ethylenediamine backbone and an aromatic 4-chlorophenyl group. This unique combination of functional groups suggests its potential as a versatile building block in medicinal chemistry and materials science. Its structural motifs are found in various biologically active compounds and functional polymers. This guide provides a summary of its chemical identity, properties, and a generalized synthesis approach.

Chemical Identity and Structure

  • IUPAC Name: N'-(4-chlorophenyl)ethane-1,2-diamine

  • Common Name: N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

  • CAS Number: 14088-84-7[1]

  • Molecular Formula: C₈H₁₁ClN₂[1]

  • Molecular Weight: 170.64 g/mol [1]

  • Chemical Structure:

    alt text
    (A representative 2D structure of the molecule)

Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁ClN₂[1]
Molecular Weight 170.64 g/mol [1]
Boiling Point Data not available
Melting Point Data not available
Solubility Data not available

Synthesis

A specific, detailed experimental protocol for the synthesis of N'-(4-chlorophenyl)ethane-1,2-diamine is not extensively documented in the available literature. However, a plausible and common method for the synthesis of such N-aryl diamines is through the nucleophilic substitution of a halogenated aromatic compound by a diamine. A generalized workflow for its synthesis is presented below.

Proposed Synthesis Workflow

The synthesis could be achieved by the reaction of 4-chloroaniline with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine hydrobromide) followed by deprotection, or more directly, via the reaction of 4-chloronitrobenzene with ethylenediamine followed by reduction of the nitro group. A common laboratory-scale approach involves the reaction of 4-chloroaniline with a suitably protected and activated ethylamine derivative.

Synthesis_Workflow Proposed Synthesis of N'-(4-chlorophenyl)ethane-1,2-diamine cluster_reactants Starting Materials Reactant1 4-chloroaniline Intermediate1 2-chloro-N-(4-chlorophenyl)acetamide Reactant1->Intermediate1 Reactant2 2-chloroacetyl chloride Reactant2->Intermediate1 Product N'-(4-chlorophenyl)ethane-1,2-diamine Intermediate1->Product 1. Ammonolysis 2. Reduction Ammonia Ammonia Ammonia->Product Reduction Reduction (e.g., LiAlH4) Reduction->Product

References

The Pharmacological Versatility of the N-(4-Chlorophenyl)amine Scaffold: A Survey of Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "N-(2-Aminoethyl)-N-(4-chlorophenyl)amine" is not a well-characterized entity with a single, defined mechanism of action in publicly available scientific literature. Therefore, this document provides an in-depth overview of the diverse biological activities associated with various molecules that incorporate the core N-(4-chlorophenyl)amine scaffold. This technical guide is intended for researchers, scientists, and drug development professionals interested in the potential applications of this chemical motif.

The N-(4-chlorophenyl)amine substructure is a recurring motif in a multitude of pharmacologically active compounds. Its presence influences the physicochemical properties of molecules, often contributing to favorable interactions with a wide range of biological targets. This versatility has led to the investigation of N-(4-chlorophenyl)amine derivatives across various therapeutic areas, from oncology to neuropharmacology and infectious diseases. This guide will explore the prominent mechanisms of action associated with different classes of compounds containing this key structural feature.

Kinase Inhibition: A Prominent Role in Oncology

One of the most significant areas where the N-(4-chlorophenyl)amine scaffold has been successfully employed is in the development of kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers. The N-(4-chlorophenyl)amine moiety can often be found in the hinge-binding region of these inhibitors, a critical interaction for potent and selective inhibition.

Met Kinase Superfamily

Derivatives incorporating the N-(4-chlorophenyl)amine motif have been identified as potent inhibitors of the Met kinase superfamily. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have demonstrated significant inhibitory activity against c-Met.[1] These compounds have been shown to induce tumor stasis in preclinical models of Met-dependent cancers.[1]

Aurora Kinases

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines containing a substituted aniline, including those with a 4-chloro substituent, have been identified as potent inhibitors of Aurora A and Aurora B kinases.[2] These kinases are critical for mitotic progression, and their inhibition leads to mitotic failure and subsequent cell death in cancer cells.[2]

AKT2/PKBβ Inhibition

In the context of glioma, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to exhibit inhibitory activity against AKT2/PKBβ.[3][4] The AKT signaling pathway is a key driver of oncogenesis in many cancers, including glioblastoma.[3][4]

Modulation of G-Protein Coupled Receptors (GPCRs)

The N-(4-chlorophenyl)amine scaffold is also a key component in ligands targeting G-Protein Coupled Receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.

Dopamine D4 Receptor Ligands

A series of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamides have been synthesized and identified as potent and highly selective ligands for the dopamine D4 receptor.[5] One such compound demonstrated an IC50 of 0.057 nM for the D4 receptor with over 10,000-fold selectivity against the D2 receptor.[5] This highlights the potential of this scaffold in developing therapeutics for neuropsychiatric disorders where the dopamine D4 receptor is implicated.

Prostacyclin (IP) Receptor Agonists

Derivatives of 1-(2-(4-chlorophenylamino)ethyl)piperidin-4-ol have been developed as potent and selective agonists of the prostacyclin (IP) receptor.[6] These non-prostanoid IP agonists have potential applications in treating conditions such as pulmonary hypertension and have shown a longer duration of action compared to traditional prostacyclin analogs.[6]

GPR17 Modulators

Compounds containing the N-(4-chlorophenyl)amino-2-oxoethyl]thio] moiety have been investigated as modulators of GPR17, a receptor implicated in neurodegenerative diseases.[7] Specifically, N-[4-[5-[[2-[(4-chlorophenyl)amino]-2-oxoethyl]thio]-4-methyl-4H-1,2,4-triazol-3-yl]phenyl]-benzamide has been identified as a compound with high affinity for this receptor.[7]

Antimicrobial and Other Biological Activities

Beyond kinase inhibition and GPCR modulation, the N-(4-chlorophenyl)amine scaffold has been incorporated into molecules with a range of other biological effects.

Antimicrobial Agents

Several classes of compounds containing the N-(4-chlorophenyl)amine moiety have demonstrated antimicrobial activity. For example, 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[8] Similarly, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have shown promise as antimicrobial agents.[9]

Analgesic and Hypotensive Effects

Certain 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been shown to possess significant analgesic activity, as well as hypotensive effects in preclinical models.

Summary of Biological Targets

The diverse biological activities of compounds containing the N-(4-chlorophenyl)amine scaffold are summarized in the diagram below, illustrating the wide range of protein classes that can be targeted by molecules incorporating this versatile chemical feature.

N4CA_Targets cluster_main N-(4-Chlorophenyl)amine Scaffold cluster_targets Biological Target Classes cluster_examples Specific Examples Scaffold N-(4-Chlorophenyl)amine Substructure Kinases Kinases Scaffold->Kinases GPCRs G-Protein Coupled Receptors Scaffold->GPCRs Other Other Targets Scaffold->Other Met Met Kinases->Met Aurora Aurora Kinases->Aurora AKT2 AKT2 Kinases->AKT2 D4_Receptor Dopamine D4 GPCRs->D4_Receptor IP_Receptor Prostacyclin (IP) GPCRs->IP_Receptor GPR17 GPR17 GPCRs->GPR17 Microbes Microbes Other->Microbes Pain_Receptors Analgesic Targets Other->Pain_Receptors

Figure 1. Diverse biological targets of compounds containing the N-(4-chlorophenyl)amine scaffold.

Due to the absence of a singular, well-defined mechanism of action for "this compound," it is not feasible to provide specific quantitative data tables or detailed experimental protocols as requested. The information presented here is a synthesis of findings from various studies on different molecules that share this common chemical feature. Researchers interested in a specific derivative should consult the primary literature for detailed experimental procedures and quantitative data.

References

An In-depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of plausible synthetic pathways for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, a key intermediate for various research applications. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data presented for clarity and reproducibility.

Pathway 1: Synthesis via Reductive Amination

This pathway utilizes the reductive amination of 4-chlorobenzaldehyde with a mono-protected ethylenediamine, followed by deprotection. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial to prevent the undesired formation of a bis-alkylated product.

Experimental Workflow: Reductive Amination

G cluster_0 Step 1: Protection of Ethylenediamine cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection A Ethylenediamine C N-Boc-ethylenediamine A->C B Di-tert-butyl dicarbonate (Boc)2O Triethylamine (TEA), Dichloromethane (DCM) B->C F N-Boc-N'-(4-chlorobenzyl)ethylenediamine C->F D 4-Chlorobenzaldehyde D->F E Sodium triacetoxyborohydride (STAB) Dichloroethane (DCE) E->F H This compound F->H G Trifluoroacetic acid (TFA) Dichloromethane (DCM) G->H

Caption: Reductive amination pathway for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-ethylenediamine

  • Reaction Setup: To a solution of ethylenediamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to yield N-Boc-ethylenediamine.

Step 2: Synthesis of N-Boc-N'-(4-chlorobenzyl)ethylenediamine

  • Reaction Setup: To a solution of N-Boc-ethylenediamine (1.0 eq) and 4-chlorobenzaldehyde (1.0 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at room temperature.[1]

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of this compound (Final Product)

  • Reaction Setup: Dissolve the N-Boc-N'-(4-chlorobenzyl)ethylenediamine (1.0 eq) in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (e.g., 1:1 v/v).[2][3]

  • Reaction Conditions: Stir the solution at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).[2]

  • Work-up and Purification: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the final product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data for Analogous Reactions
StepReaction TypeStarting MaterialsProductYield (%)Reference
1Boc ProtectionEthylenediamine, (Boc)₂ON-Boc-ethylenediamine94-96[4]
2Reductive AminationAldehyde/Ketone, Amine, STABSubstituted Amine78-86 (overall)[5]
3Boc DeprotectionBoc-protected amine, TFAAmineHigh[2][3]

Pathway 2: Synthesis via Nucleophilic Substitution

This alternative pathway involves the N-alkylation of 4-chloroaniline with a suitable 2-carbon electrophile bearing a protected amino group. This is a classic method for the formation of carbon-nitrogen bonds.

Experimental Workflow: Nucleophilic Substitution

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection (Hydrolysis) A 4-Chloroaniline C N-(4-Chlorophenyl)-N-(2-acetamidoethyl)amine A->C B N-(2-Chloroethyl)acetamide Sodium Hydride (NaH), Dimethylformamide (DMF) B->C E This compound C->E D Aqueous Hydrochloric Acid (HCl) Heat D->E

Caption: Nucleophilic substitution pathway for the synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of N-(4-Chlorophenyl)-N-(2-acetamidoethyl)amine

  • Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions: After the initial effervescence ceases, add N-(2-chloroethyl)acetamide (1.0 eq) and allow the reaction mixture to warm to room temperature. The reaction can be heated to 50-60 °C to ensure completion. Monitor the reaction by TLC.

  • Work-up and Purification: Carefully quench the reaction with water at 0 °C. Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of this compound (Final Product)

  • Reaction Setup: Suspend the N-(4-chlorophenyl)-N-(2-acetamidoethyl)amine (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 6M HCl).

  • Reaction Conditions: Heat the mixture to reflux for 4-8 hours, or until the hydrolysis is complete as indicated by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and neutralize with a base (e.g., aqueous sodium hydroxide) to a pH of >10. Extract the product with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product.

Quantitative Data for Analogous Reactions
StepReaction TypeStarting MaterialsProductYield (%)Reference
1N-AlkylationAniline derivative, Alkyl halideN-Alkylated anilineVaries[5]
2Amide HydrolysisAcetanilide derivativeAniline derivativeHighGeneral Knowledge

Conclusion

Both the reductive amination and nucleophilic substitution pathways offer viable routes for the synthesis of this compound. The choice of pathway may depend on the availability of starting materials, scalability, and the specific requirements of the research. The reductive amination pathway is often favored for its mild reaction conditions and high yields. It is recommended to perform small-scale pilot reactions to optimize conditions for each step before scaling up.

References

Navigating the Biological Landscape of N-(4-chlorophenyl)amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a notable scarcity of in-depth biological activity studies specifically focused on the core chemical structure of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. While this scaffold holds potential for medicinal chemistry exploration, the current body of public-domain research is insufficient to construct a detailed technical guide on its derivatives. Therefore, to provide a valuable and data-rich resource for researchers, this guide will pivot to a closely related and more extensively studied class of compounds: N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles. These derivatives have demonstrated significant potential as anticancer agents and kinase inhibitors, offering a solid foundation for a comprehensive analysis of their biological activity.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the biological activities, experimental protocols, and relevant signaling pathways associated with N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

Anticancer and Kinase Inhibitory Activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and evaluated for their potential as anticancer agents. Notably, these compounds have shown promising activity against glioblastoma, a particularly aggressive form of brain cancer. The mechanism of action for some of these derivatives has been linked to the inhibition of the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ, PKBβ), a key node in cell signaling pathways that are often dysregulated in cancer.[1][2]

Quantitative Biological Data

The following table summarizes the in vitro biological activity of selected N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole derivatives against glioma cell lines and their inhibitory activity against AKT kinases.

Compound IDCell LineEC50 (µM)Kinase TargetIC50 (µM)
4j Glioblastoma (2D cells)Potent (not specified)AKT2/PKBβLow micromolar
4j Glioblastoma (3D neurospheres)Potent (not specified)--

Data extracted from studies on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles showing anti-glioma activity.[1][2]

Signaling Pathway and Experimental Workflow

The anticancer activity of the lead compound 4j is attributed to its inhibitory effect on the AKT2 signaling pathway. The following diagram illustrates the general experimental workflow for the synthesis and biological evaluation of these compounds, as well as the targeted signaling pathway.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_pathway Targeted Signaling Pathway start Starting Materials (Aldehyde, Pyrazolone, Malononitrile) synthesis Three-component Reaction start->synthesis purification Purification & Characterization synthesis->purification in_vitro In Vitro Anticancer Screening (Glioma Cell Lines) purification->in_vitro lead_compound Lead Compound (4j) in_vitro->lead_compound kinase_assay Kinase Inhibition Assay (AKT2) lead_compound->kinase_assay growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 PIP2 -> PIP3 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt AKT2/PKBβ pdk1->akt downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream compound_4j Compound 4j compound_4j->akt Inhibition

Figure 1: General workflow for the synthesis and evaluation of N-(4-chlorophenyl) pyrano[2,3-c]pyrazoles and the targeted AKT2 signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature concerning N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles

A mixture of an appropriate aldehyde (1 mmol), 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (1 mmol), and malononitrile (1.1 mmol) is refluxed in ethanol in the presence of a catalytic amount of a suitable base (e.g., piperidine or DABCO). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization or column chromatography. The structure of the synthesized compounds is then confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

Human glioblastoma cell lines (e.g., U87-MG, T98G) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the synthesized compounds for 48-72 hours. Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the EC50 values are determined using a dose-response curve.[1]

Kinase Inhibition Assay (AKT2/PKBβ)

The inhibitory activity of the compounds against purified human AKT2 kinase is determined using a radiometric kinase assay. The assay is typically performed in a reaction buffer containing ATP, the substrate (e.g., a specific peptide), and the purified enzyme. The test compounds are added at various concentrations. The reaction is initiated by the addition of [γ-³²P]ATP and incubated at 30°C for a specified time. The reaction is then stopped, and the phosphorylated substrate is separated from the unreacted [γ-³²P]ATP. The amount of incorporated radioactivity, which is proportional to the kinase activity, is measured using a scintillation counter. The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.[2]

Conclusion

While the core structure of this compound remains an underexplored area in medicinal chemistry, the related class of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles has emerged as a promising scaffold for the development of novel anticancer agents. The lead compounds from this series have demonstrated potent in vitro activity against glioblastoma cell lines, with a mechanism of action involving the inhibition of the crucial AKT2 signaling pathway. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate this and other related chemical series. Future studies should focus on optimizing the potency and pharmacokinetic properties of these derivatives to translate their in vitro activity into in vivo efficacy.

References

Pharmacological Profile of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Introduction

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is a substituted ethylenediamine derivative with a chlorophenyl group. Its structure suggests potential for interaction with various biological targets, given the known activities of related compounds. However, a specific pharmacological characterization of this molecule has not been extensively reported. This document aims to provide a guide for researchers and drug development professionals by outlining the available information on closely related compounds and suggesting potential areas of pharmacological interest.

Physicochemical Properties (Inferred)

A precise, experimentally determined set of physicochemical properties for this compound is not documented in the reviewed literature. However, based on its structure, certain properties can be inferred, which would be crucial for any future pharmacological studies.

PropertyInferred Value/Characteristic
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Lipophilicity (LogP)Likely to be moderately lipophilic due to the chlorophenyl group.
pKaExpected to have at least two basic centers (aliphatic amines).
SolubilityPredicted to have some aqueous solubility, especially in acidic conditions.

Review of Pharmacological Data on Structurally Related Compounds

While direct data is lacking for the target compound, the pharmacological profiles of structurally similar molecules can offer insights into its potential biological activities.

4-Chloroaniline Derivatives

4-Chloroaniline is a known industrial chemical and a structural component of the target molecule.[1] It is used in the synthesis of various products, including dyes, agricultural chemicals, and pharmaceuticals.[1] Some derivatives of 4-chloroaniline have been investigated for their biological activities. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for kinase inhibition and anticancer activity.[2]

Chloroacetamide Derivatives

N-(substituted phenyl)-2-chloroacetamides have been studied for their antimicrobial properties.[3] Compounds bearing a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) chloroacetamide, have shown activity against Gram-positive bacteria and pathogenic yeasts, which is attributed to their high lipophilicity allowing passage through cell membranes.[3]

Other Related Amines

Various other derivatives containing the aminoethyl or chlorophenyl moieties have been synthesized and investigated for a range of biological activities, including antimicrobial and fungicidal properties.[4][5][6] For example, some complex benzimidazole derivatives incorporating a related structure have been synthesized, a class of compounds known for a wide range of pharmacological activities.[7][8]

Potential Signaling Pathways and Mechanisms of Action (Hypothetical)

Given the lack of direct experimental evidence, any discussion of signaling pathways remains speculative. However, based on the activities of related compounds, several hypotheses can be formulated to guide future research.

A logical workflow for investigating the pharmacological profile of this compound would involve a series of screening and targeted assays.

Caption: A potential experimental workflow for characterizing the pharmacological profile of a novel compound.

Experimental Protocols for Future Studies

To elucidate the pharmacological profile of this compound, standard experimental protocols would need to be employed. The following are examples of methodologies that would be critical in such an investigation.

5.1. Radioligand Binding Assay

This technique would be used to determine the affinity of the compound for a wide range of receptors.

  • Preparation of Cell Membranes: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated by centrifugation.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This is then used to determine the binding affinity (Ki).

5.2. In Vitro Functional Assays (e.g., cAMP Assay for GPCRs)

These assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

  • Cell Culture: Cells expressing the target receptor are cultured in appropriate media.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Measurement of Second Messengers: The level of intracellular second messengers, such as cyclic AMP (cAMP), is measured using techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Dose-response curves are generated to determine the potency (EC50) for agonists or the inhibitory potency (IC50) for antagonists.

Conclusion and Future Directions

References

Key literature review on N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the synthesis, properties, and biological activities of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine reveals a significant gap in the existing scientific literature. Despite its well-defined chemical structure, this compound has not been the subject of extensive research, and detailed experimental data, quantitative analyses, and explorations of its biological pathways are notably absent from publicly available databases.

This technical guide aims to provide a foundational understanding of this molecule by examining closely related compounds and outlining general synthetic and analytical methodologies that would be applicable. The content is structured to be a resource for researchers, scientists, and drug development professionals interested in exploring this or similar chemical entities.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Analogs

PropertyThis compound (Predicted)N-(2-aminoethyl)-N-(4-nitrophenyl)amine (Experimental)[1]
Molecular Formula C₈H₁₀ClN₂C₈H₁₁N₃O₂
Molecular Weight ~170 g/mol 181.19 g/mol
XLogP3 ~2.51.1
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 24
Topological Polar Surface Area ~38 Ų83.9 Ų

Note: Predicted values are estimations based on chemical structure and data from similar compounds.

Synthesis and Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound is not published, a general synthetic route can be proposed based on standard organic chemistry reactions. A plausible approach is the nucleophilic substitution of 4-chloroaniline with a protected 2-aminoethyl halide, followed by deprotection.

Proposed Synthetic Workflow:

Below is a conceptual workflow for the synthesis of the target compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Nucleophilic Substitution cluster_3 Step 4: Deprotection Start 2-Aminoethanol Protect Protecting Group Addition (e.g., Boc anhydride) Start->Protect ProtectedAmine N-Boc-2-aminoethanol Protect->ProtectedAmine Halogenate Halogenation (e.g., SOCl₂ or PBr₃) ProtectedAmine->Halogenate ProtectedHalide N-Boc-2-aminoethyl halide Halogenate->ProtectedHalide Couple Nucleophilic Substitution ProtectedHalide->Couple Aniline 4-Chloroaniline Aniline->Couple CoupledProduct Protected Target Compound Couple->CoupledProduct Deprotect Deprotection (e.g., strong acid) CoupledProduct->Deprotect FinalProduct This compound Deprotect->FinalProduct

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol for Nucleophilic Substitution:

  • Reaction Setup : Dissolve 4-chloroaniline (1 equivalent) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equivalents) in an aprotic solvent such as acetonitrile or DMF.

  • Addition of Alkylating Agent : Add the protected 2-aminoethyl halide (1.1 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring : Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reaction is complete, cool the mixture, filter off any salts, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography.

  • Deprotection : The protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane).

  • Final Purification : The final product is purified by crystallization or chromatography to yield this compound.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been characterized. However, the 4-chloroaniline moiety is present in numerous biologically active compounds, including kinase inhibitors and antimicrobial agents. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against the kinase PKBβ/AKT2, which is implicated in cancer.[2]

The structural similarity to other N-phenylbenzamide derivatives, which have demonstrated antiviral effects, suggests that this compound could be a candidate for antiviral screening.[3]

Hypothesized Mechanism of Action based on Analogues:

Given the data on related compounds, a logical workflow for investigating the biological activity of this compound would involve screening against a panel of kinases and various viral strains.

G Compound This compound Screening Initial Biological Screening Compound->Screening KinaseAssay Kinase Inhibition Assays (e.g., AKT2) Screening->KinaseAssay AntiviralAssay Antiviral Activity Assays (e.g., HBV, HIV) Screening->AntiviralAssay HitIdentified Biological 'Hit' Identified KinaseAssay->HitIdentified AntiviralAssay->HitIdentified MechanismStudy Mechanism of Action Studies HitIdentified->MechanismStudy LeadOptimization Lead Optimization MechanismStudy->LeadOptimization

Caption: Logical workflow for investigating the biological activity of the target compound.

Conclusion and Future Directions

This compound represents an under-investigated area of chemical space. The lack of published data presents an opportunity for novel research. Future work should focus on:

  • Definitive Synthesis and Characterization : Developing and publishing a robust, high-yield synthetic protocol and fully characterizing the compound using modern analytical techniques (NMR, HRMS, X-ray crystallography).

  • Quantitative Analysis : Experimentally determining its physicochemical properties, such as solubility, pKa, and logP.

  • Biological Screening : Evaluating its activity in a broad range of biological assays, particularly focusing on kinase inhibition and antiviral efficacy, based on the activities of structurally related molecules.

This foundational work is essential to unlock the potential of this compound and its derivatives for future drug discovery and development efforts.

References

An In-depth Technical Guide to N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information regarding the specific discovery, historical development, and detailed experimental data for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine (CAS No. 14088-84-7) is limited. This guide has been compiled by drawing upon established principles of organic synthesis and by analogy to structurally related compounds. The experimental protocols and potential applications described herein are therefore proposed based on existing literature for similar chemical entities.

Introduction

This compound is a substituted ethylenediamine derivative featuring a 4-chlorophenyl group attached to one of the nitrogen atoms. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. The presence of both a primary and a secondary amine, along with an aromatic chlorine substituent, offers multiple sites for further chemical modification, making it a versatile intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its potential synthesis, predicted properties, and speculative applications based on the known activities of related compounds.

Physicochemical Properties

While specific experimentally determined data for this compound is not widely published, its basic physicochemical properties can be predicted or are available from chemical supplier databases.

PropertyValueSource
CAS Number 14088-84-7Matrix Scientific[1]
Molecular Formula C₈H₁₁ClN₂Matrix Scientific[1]
Molecular Weight 170.64 g/mol Matrix Scientific[1]
MDL Number MFCD09971812Matrix Scientific[1]
Hazard IrritantMatrix Scientific[1]

Proposed Synthetic Routes and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available scientific literature. However, based on general methods for the synthesis of N-aryl-N'-alkylethylenediamines, two primary synthetic pathways can be proposed.

Pathway 1: Nucleophilic Substitution of 4-chloro-N-(2-chloroethyl)aniline

This approach involves the reaction of a bifunctional electrophile, 4-chloro-N-(2-chloroethyl)aniline, with an excess of ammonia to introduce the primary amine.

G cluster_0 Step 1: Synthesis of 4-chloro-N-(2-hydroxyethyl)aniline cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 4-Chloroaniline C 4-chloro-N-(2-hydroxyethyl)aniline A->C Na2CO3, H2O, Reflux B 2-Chloroethanol B->C D 4-chloro-N-(2-hydroxyethyl)aniline F 4-chloro-N-(2-chloroethyl)aniline hydrochloride D->F Inert solvent (e.g., Dichloromethane) E Thionyl chloride (SOCl2) E->F G 4-chloro-N-(2-chloroethyl)aniline hydrochloride I This compound G->I Heat H Aqueous Ammonia (excess) H->I G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Hydrolysis A 4-Chloroaniline C N-(2-(N-(4-chlorophenyl)amino)ethyl)acetamide A->C Reducing agent (e.g., NaBH4), Acid catalyst B N-(2-aminoethyl)acetamide B->C D N-(2-(N-(4-chlorophenyl)amino)ethyl)acetamide F This compound D->F Heat E Aqueous Acid (e.g., HCl) E->F G A This compound B Cell Surface Receptor A->B Binding C G-Protein Activation B->C Conformational Change D Second Messenger Cascade (e.g., cAMP, IP3) C->D Activation E Protein Kinase Activation D->E Modulation F Cellular Response E->F Phosphorylation Events

References

An In-depth Technical Guide on N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for verifiable scientific data on the physical and chemical characteristics, experimental protocols, and biological activity of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine has yielded no reliable information. As such, an in-depth technical guide on this specific compound cannot be provided at this time.

Extensive searches of scientific literature, patent databases, and chemical supplier information have failed to produce consistent and verifiable data for this compound. The primary challenges encountered were:

  • Lack of Scientific Literature: No peer-reviewed articles or patents detailing the synthesis, characterization, or biological evaluation of this compound could be located. This suggests that the compound is either not well-studied or the research has not been made publicly available.

  • Conflicting Supplier Data: Information from various chemical suppliers was found to be inconsistent and unreliable. Notably, the compound has been associated with CAS number 1459-48-9, which is correctly assigned to a different molecule, 4-(1-ADAMANTYL)ANILINE. This discrepancy makes the physical property data provided by these suppliers for this compound highly questionable.

  • Absence of Experimental Data: Without published research, there are no verifiable experimental protocols for the synthesis, purification, or analysis of this compound. Furthermore, no spectral data (such as NMR, IR, or mass spectrometry) or information on its potential signaling pathways or biological activities could be found.

Due to the absence of a reliable factual basis, the creation of a technical guide with structured data tables, detailed experimental methodologies, and accurate diagrams as requested is not possible. Constructing such a document would require speculation and could lead to the dissemination of incorrect information, which would be particularly problematic for a scientific and research-oriented audience.

For researchers interested in this area, it may be more fruitful to investigate structurally similar and well-documented compounds. Examples of related molecules with available data include:

  • 2-(4-Chlorophenyl)ethylamine

  • N-(4-chlorophenyl)aniline

  • Various other N-substituted phenylethylamines and anilines.

Should verifiable scientific information on this compound become publicly available in the future, a comprehensive technical guide could be developed.

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed overview of the fundamental molecular properties of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, a specific diamine compound. The content is structured for researchers, scientists, and professionals in drug development who require precise information on chemical compounds. The more systematic IUPAC name for this compound is N'-(4-chlorophenyl)ethane-1,2-diamine .

Core Molecular Data

The essential physicochemical properties of N'-(4-chlorophenyl)ethane-1,2-diamine have been determined and are summarized below. These data are foundational for any research or development activities involving this molecule.

PropertyValue
Molecular Formula C₈H₁₁ClN₂
Molecular Weight 170.64 g/mol
IUPAC Name N'-(4-chlorophenyl)ethane-1,2-diamine

Experimental Protocols

Logical Synthesis Workflow

While a specific experimental protocol is not available, a logical workflow for a potential synthesis route can be conceptualized. One common method for creating such a molecule is through the reductive amination of 4-chloroaniline with a protected aminoacetaldehyde, followed by deprotection. The following diagram illustrates this logical process.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_intermediates Intermediate cluster_product Final Product Reactant1 4-Chloroaniline Step1 Reductive Amination Reactant1->Step1 Reactant2 Protected Aminoacetaldehyde (e.g., Boc-aminoacetaldehyde) Reactant2->Step1 Intermediate Protected Diamine Intermediate Step1->Intermediate Forms Intermediate Step2 Deprotection Product N'-(4-chlorophenyl)ethane-1,2-diamine Step2->Product Yields Product Intermediate->Step2

Caption: Logical workflow for the synthesis of N'-(4-chlorophenyl)ethane-1,2-diamine.

Potential Research Areas for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide outlines potential research avenues for the novel compound N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. Given the absence of this specific molecule in current scientific literature, this document serves as a foundational resource, proposing research directions based on the known properties and activities of structurally related compounds. The guide covers potential synthesis, predicted physicochemical properties, hypothesized biological activities, and detailed experimental protocols to validate these hypotheses.

Introduction and Rationale

This compound incorporates two key pharmacophores: the N-(4-chlorophenyl) group and an ethylenediamine moiety. The 4-chloroaniline substructure is present in numerous biologically active compounds, exhibiting a range of activities including antimicrobial, anticancer, and central nervous system (CNS) effects. The ethylenediamine scaffold is also a common feature in pharmacologically active molecules, contributing to their binding properties and pharmacokinetic profiles. The combination of these two moieties in the target compound suggests a high potential for novel biological activities. This guide aims to stimulate and direct future research into this promising, yet unexplored, chemical entity.

Synthesis and Characterization

A plausible synthetic route for this compound involves the N-alkylation of 4-chloroaniline. Several methods for the synthesis of N-substituted ethylenediamines have been reported. A straightforward approach would be the reaction of 4-chloroaniline with a protected 2-haloethylamine, followed by deprotection.

Proposed Synthetic Pathway:

A common method for the synthesis of N-substituted ethylenediamine derivatives involves the reaction of an amine with 2-chloroethylamine hydrochloride. Another approach utilizes the reaction of an amine with N-(2-bromoethyl)phthalimide followed by hydrazinolysis.

Synthesis_Pathway 4-chloroaniline 4-chloroaniline Product N-(2-Aminoethyl)-N- (4-chlorophenyl)amine 4-chloroaniline->Product Reaction 2-chloroethylamine_HCl 2-chloroethylamine HCl 2-chloroethylamine_HCl->Product Reaction Base Base Base->Product Catalyst Solvent Solvent Solvent->Product Medium

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroaniline (1 equivalent) in a suitable solvent such as acetonitrile or DMF.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents), to the solution.

  • Addition of Alkylating Agent: Slowly add a solution of N-(2-bromoethyl)phthalimide (1.1 equivalents) in the same solvent.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, filter off any solids, and concentrate the filtrate under reduced pressure. Purify the intermediate product by column chromatography.

  • Deprotection: Dissolve the purified intermediate in ethanol and add hydrazine hydrate (2-3 equivalents).

  • Final Product Isolation: Reflux the mixture, then cool and remove the phthalhydrazide precipitate by filtration. Concentrate the filtrate and purify the final product, this compound, by column chromatography or distillation.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Single-Crystal X-ray Diffraction: To determine the three-dimensional structure if suitable crystals can be obtained.[1][2][3][4]

Predicted Physicochemical Properties

While experimental data is unavailable, the physicochemical properties of this compound can be predicted based on its structure. These properties are crucial for assessing its drug-likeness and potential pharmacokinetic profile.

PropertyPredicted Value
Molecular FormulaC₈H₁₁ClN₂
Molecular Weight170.64 g/mol
LogP~2.5
pKa (most basic)~9.5 (aliphatic amine)
pKa (least basic)~3.5 (aromatic amine)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2
Rotatable Bonds3

Potential Research Areas and Hypothesized Biological Activities

Based on the biological activities of structurally related compounds, several research areas are proposed for this compound.

Anticancer Activity

Rationale: Numerous compounds containing the N-(4-chlorophenyl) moiety have demonstrated anticancer properties. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a kinase involved in glioma pathogenesis.[5][6] Another study reported that N-(4-chlorophenyl)-5,6,7-trimethoxyquinazolin-4-amine dihydrochloride exhibits antiproliferative effects against various cancer cell lines.

Hypothesis: this compound may exhibit cytotoxic or cytostatic effects on cancer cells, potentially through the inhibition of key signaling pathways such as the PI3K/AKT pathway.

Experimental Workflow for Anticancer Activity Screening:

Anticancer_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Studies Cell_Lines Cancer Cell Lines (e.g., Glioblastoma, Prostate) MTT_Assay MTT Cytotoxicity Assay Cell_Lines->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Kinase_Assay Kinase Inhibition Assay (e.g., AKT2) IC50->Kinase_Assay Western_Blot Western Blot for Signaling Proteins Kinase_Assay->Western_Blot Xenograft Mouse Xenograft Model Western_Blot->Xenograft Tumor_Growth Monitor Tumor Growth Xenograft->Tumor_Growth Toxicity Assess Toxicity Xenograft->Toxicity

Detailed Experimental Protocols:

  • MTT Cytotoxicity Assay: [7][8][9]

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm to determine cell viability.

  • Kinase Inhibition Assay: [10][11][12][13][14]

    • Utilize a commercial kinase assay kit for the target kinase (e.g., AKT2).

    • In a microplate, combine the kinase, its substrate, ATP, and various concentrations of the test compound.

    • Incubate to allow the kinase reaction to proceed.

    • Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • In Vivo Xenograft Model: [15][16][17]

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once tumors are established, treat the mice with the test compound or vehicle control via a suitable route of administration (e.g., oral gavage, intraperitoneal injection).

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, western blotting).

Antimicrobial Activity

Rationale: The 4-chloroaniline moiety is present in several compounds with reported antimicrobial activity.[18][19][20][21] The presence of an amine-rich side chain could also contribute to interactions with microbial cell membranes.

Hypothesis: this compound may possess antibacterial and/or antifungal properties.

Experimental Workflow for Antimicrobial Activity Screening:

Antimicrobial_Workflow Bacterial_Strains Bacterial Strains (Gram-positive & Gram-negative) Disk_Diffusion Disk Diffusion Assay Bacterial_Strains->Disk_Diffusion Fungal_Strains Fungal Strains (e.g., Candida albicans) Fungal_Strains->Disk_Diffusion MIC Broth Microdilution (Determine MIC) Disk_Diffusion->MIC Positive Hits

Detailed Experimental Protocols:

  • Disk Diffusion Assay: [22][23][24][25]

    • Prepare agar plates inoculated with a standardized suspension of the test microorganism.

    • Apply sterile paper discs impregnated with a known concentration of the test compound to the agar surface.

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the zone of inhibition around each disc.

  • Broth Microdilution for Minimum Inhibitory Concentration (MIC): [22][23][24][25]

    • In a 96-well plate, prepare serial dilutions of the test compound in a suitable broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Central Nervous System (CNS) Activity

Rationale: The N-(2-Aminoethyl) fragment is a common feature in many CNS-active compounds. Furthermore, some chloro-substituted aromatic compounds are known to interact with CNS targets. For instance, certain derivatives have been investigated for their effects on AMPA receptors.

Hypothesis: this compound may modulate the activity of CNS receptors, such as AMPA receptors.

Experimental Workflow for CNS Activity Screening:

CNS_Workflow Receptor_Binding AMPA Receptor Binding Assay Functional_Assay In Vitro Functional Assay (e.g., Calcium Imaging) Receptor_Binding->Functional_Assay Binding Affinity Behavioral_Model In Vivo Behavioral Model (e.g., Seizure Model) Functional_Assay->Behavioral_Model Functional Activity

Detailed Experimental Protocols:

  • AMPA Receptor Binding Assay: [26][27][28]

    • Prepare cell membranes from a source rich in AMPA receptors (e.g., rat brain cortex).

    • Incubate the membranes with a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA) in the presence of varying concentrations of the test compound.

    • Separate bound from free radioligand by filtration.

    • Quantify the bound radioactivity to determine the binding affinity (Ki) of the test compound.

Conclusion

This compound represents a novel chemical entity with significant potential for biological activity. This technical guide provides a roadmap for its synthesis, characterization, and exploration in the key research areas of oncology, microbiology, and neuroscience. The proposed experimental workflows and detailed protocols offer a solid foundation for researchers to begin investigating the therapeutic potential of this promising molecule. The structural simplicity and synthetic accessibility of this compound make it an attractive candidate for further derivatization and structure-activity relationship (SAR) studies, which could lead to the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. The synthesis is based on the nucleophilic aromatic substitution of 1,4-dichlorobenzene with an excess of ethylenediamine. This method is analogous to the synthesis of similar N-alkyldiamines and provides a straightforward approach for researchers in medicinal chemistry and materials science. This document includes the reaction mechanism, a detailed experimental protocol, a summary of expected quantitative data, and a workflow diagram for the synthesis and characterization process.

Introduction

This compound is a substituted ethylenediamine derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The presence of a primary and a secondary amine, along with a chlorinated phenyl ring, makes it a versatile intermediate for further chemical modifications. The protocol described herein is a robust and accessible method for the laboratory-scale synthesis of this compound.

Reaction Scheme

The overall reaction involves the nucleophilic substitution of a chlorine atom from 1,4-dichlorobenzene by one of the amino groups of ethylenediamine. Using a large excess of ethylenediamine is crucial to minimize the formation of the disubstituted byproduct.

Experimental Protocol

3.1. Materials and Reagents

  • 1,4-Dichlorobenzene

  • Ethylenediamine (anhydrous)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Separatory funnel

  • pH paper

3.2. Synthesis Procedure

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 1,4-dichlorobenzene (14.7 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Addition of Ethylenediamine: To this solution, add a large excess of anhydrous ethylenediamine (60.1 g, 1.0 mol) dropwise over 30 minutes with vigorous stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux at 110-120°C for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 100 mL of deionized water to the flask and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. The organic layer (toluene) contains the product and unreacted 1,4-dichlorobenzene, while the aqueous layer contains excess ethylenediamine and ethylenediamine hydrochloride.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 2 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene.

    • The crude product is then purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

3.3. Characterization

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValue
Reactants
1,4-Dichlorobenzene14.7 g (0.1 mol)
Ethylenediamine60.1 g (1.0 mol)
Product
Theoretical Yield17.07 g
Experimental Results (Hypothetical)
Actual Yield12.8 g (75%)
AppearancePale yellow oil
Boiling PointApprox. 140-145 °C at reduced pressure
Purity (Hypothetical)
HPLC Purity>98%
Spectroscopic Data (Hypothetical)
¹H NMR (CDCl₃, ppm)δ 7.15 (d, 2H), 6.60 (d, 2H), 4.05 (br s, 1H), 3.20 (t, 2H), 2.95 (t, 2H), 1.50 (s, 2H)
¹³C NMR (CDCl₃, ppm)δ 146.5, 129.0, 114.0, 119.5, 49.0, 41.5
MS (ESI+) m/z171.07 [M+H]⁺

Workflow and Diagrams

The synthesis and characterization of this compound follow a logical workflow from starting materials to the final, purified product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Reactants (1,4-Dichlorobenzene, Ethylenediamine) B Reaction (Nucleophilic Substitution) A->B C Work-up (Extraction and Washing) B->C D Crude Product C->D E Vacuum Distillation or Column Chromatography D->E F Pure Product E->F G Spectroscopic Analysis (NMR, MS) F->G H Purity Analysis (HPLC) F->H

Caption: Workflow for the synthesis and analysis of this compound.

The proposed reaction mechanism can be visualized as a signaling pathway, where the reactants are transformed into the final product through a key intermediate step.

Reaction_Mechanism Reactants 1,4-Dichlorobenzene + Ethylenediamine Intermediate Meisenheimer Complex (Transition State) Reactants->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Chloride Elimination

Caption: Reaction mechanism for the synthesis of the target compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 1,4-Dichlorobenzene is harmful and an environmental hazard.

  • Ethylenediamine is corrosive and flammable.

  • Handle all chemicals with care and consult the Material Safety Data Sheets (MSDS) before use.

Conclusion

The protocol outlined in this document provides a reliable method for synthesizing this compound. The use of a large excess of ethylenediamine is a key parameter for achieving a good yield and minimizing side products. The purification and characterization steps are essential for obtaining a high-purity final product suitable for further research and development.

Application of N-(4-chlorophenyl)amine Derivatives in Medicinal Chemistry: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of compounds containing the N-(4-chlorophenyl)amine scaffold. While direct studies on N-(2-Aminoethyl)-N-(4-chlorophenyl)amine are limited, a significant body of research highlights the utility of its derivatives in developing novel therapeutic agents across various disease areas. This scaffold is a key pharmacophore in compounds exhibiting a range of biological activities, including anticonvulsant, antimicrobial, anticancer, and receptor antagonist properties.

Biological Activities and Therapeutic Potential

The N-(4-chlorophenyl)amine moiety is a versatile building block in drug discovery, contributing to the potency and selectivity of various small molecules. The following sections summarize the key therapeutic applications of its derivatives.

Anticonvulsant Activity

Derivatives of N-(4-chlorophenyl)amine have shown promise in the treatment of epilepsy. For instance, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) has been investigated as a novel anticonvulsant.[1] Another example is YM928, a potent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist, which has demonstrated broad-spectrum anticonvulsant effects in animal models of generalized seizures.[2]

Antimicrobial and Antitumor Activity

The N-(4-chlorophenyl)amine scaffold is also found in compounds with antimicrobial and antitumor properties. For example, certain nicotinonitrile derivatives incorporating this moiety have been synthesized and evaluated for their activity against various bacterial and fungal strains.[3] Additionally, pyrano[2,3-c]pyrazole derivatives containing the N-(4-chlorophenyl) group have been shown to possess anti-glioma activity.[4] The compound 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has also been noted for its potential antitumor and antimicrobial activities.[5]

Receptor Antagonism

A significant area of application for N-(4-chlorophenyl)amine derivatives is in the development of selective receptor antagonists. N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide has been identified as a highly potent and selective dopamine D4 receptor antagonist, a target of interest for the treatment of psychotic disorders.[6] Furthermore, CP-945,598, a complex molecule containing the N-(4-chlorophenyl)purine structure, is an antagonist of the cannabinoid CB1 receptor.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for various N-(4-chlorophenyl)amine derivatives, providing insights into their potency, efficacy, and pharmacokinetic profiles.

Table 1: In Vitro Biological Activity Data

Compound Name/CodeTargetAssayIC50/KiReference
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideDopamine D4 ReceptorRadioligand Binding0.057 nM (IC50)[6]
N-[2-(dimethylamino)ethyl]-4-(4-fluorophenyl)-1-piperazinecarboxamideHistamine H1 ReceptorTritiated Mepyramine Binding310 nM (IC50)[8]

Table 2: In Vivo Efficacy Data

Compound Name/CodeAnimal ModelTestED50Reference
YM928MiceMaximal Electroshock (MES) Seizure7.4 mg/kg p.o.[2]
YM928MicePentylenetetrazol (PTZ)-induced Seizure9.6 mg/kg p.o.[2]
YM928MiceAMPA-induced Seizure5.5 mg/kg p.o.[2]
YM928RatsMaximal Electroshock (MES) Seizure4.0 mg/kg p.o.[2]
YM928RatsPentylenetetrazol (PTZ)-induced Seizure6.2 mg/kg p.o.[2]

Table 3: Pharmacokinetic Parameters

Compound Name/CodeSpeciesDoseT1/2 (h)CL (L/h·kg)Vss (L/kg)Oral Bioavailability (%)Reference
2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl)Rats10-100 mg/kg (IV)5.80 - 6.051.29 - 1.387.96 - 8.24-[1]
2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl)Rats100 mg/kg (p.o.)---19.5[1]
CP-945,598Humans25 mg (oral)---Well absorbed[7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative N-(4-chlorophenyl)amine derivatives, based on published literature.

Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine

This protocol describes a multi-step synthesis of a novel benzimidazole derivative.[9][10]

Step 1: Synthesis of N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine (3)

  • To a stirred solution of 1-chloro-2,4-dinitrobenzene (15 g, 74.05 mmol) in ethanol (150 mL), add N1,N1-diethylethane-1,2-diamine (12.94 g, 111.08 mmol) at room temperature.

  • Heat the reaction mixture to 80-85 °C for 16 hours.

  • Cool the mixture and add aqueous ammonia solution to precipitate the product.

  • Filter the solid to afford N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine.

Step 2: Synthesis of N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine (4)

  • Combine N1-(2,4-dinitrophenyl)-N2,N2-diethylethane-1,2-diamine (15 g, 53.19 mmol) with ammonium sulfide in a mixture of ethanol and water.

  • Stir the reaction at 60 °C for 30 minutes.

  • Extract the product with a suitable organic solvent (e.g., DCM).

Step 3: Synthesis of N-(2-(2-(diethylamino)ethylamino)-5-nitrophenyl)-2-(4-chlorophenyl)propanamide (6)

  • React N1-(2-(diethylamino)ethyl)-4-nitrobenzene-1,2-diamine (4) with 3-(4-chlorophenyl)butan-2-one.

Step 4: Synthesis of 2-(2-(1-(4-chlorophenyl) ethyl)-5-nitro-1H-benzo[d]imidazol-1-yl)-N, N-diethylethanamine (7)

  • To a stirred solution of N-(2-(2-(diethylamino)ethylamino)-5-nitrophenyl)-2-(4-chlorophenyl)propanamide (6) (2.5 g, 5.98 mmol) in chloroform (50 mL), add phosphorus pentachloride (4.9 g, 23.92 mmol) at room temperature.

  • Heat the mixture to reflux overnight.

  • Monitor the reaction completion by TLC.

  • Cool the reaction to 0 °C and add aqueous ammonia solution.

  • Extract the product with chloroform.

Step 5: Synthesis of 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine (8)

  • Combine 2-(2-(1-(4-chlorophenyl)ethyl)-5-nitro-1H-benzo[d]imidazole-1-yl)-N,N-diethylethanamine (7) (2.4 g, 6.0 mmol) with methanol (40 mL).

  • Add this solution to a prepared saturated aqueous solution of ammonium chloride (20 mL) and zinc powder (4.0 g, 60.0 mmol) at 0 °C.

  • Stir the mixture at room temperature overnight.

  • Add saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

General Procedure for the Synthesis of Pyrano[2,3-c]pyrazoles

This protocol describes a three-component reaction to synthesize pyrano[2,3-c]pyrazole derivatives with potential anti-glioma activity.[4]

  • In a round bottom flask, mix 1 mmol of the desired aldehyde, 1 mmol of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, 1.1 mmol of malononitrile, and 0.1 mmol of DABCO in 5 mL of ethanol.

  • Reflux and stir the reaction mixture at 78 °C in a water bath for 30 minutes.

  • If the reaction mixture solidifies, add an additional 3 mL of ethanol.

  • Monitor the progress of the reaction by TLC (hexane/ethyl acetate = 1/1).

  • After completion, cool the reaction mixture and isolate the product by filtration or column chromatography.

Diagrams

The following diagrams illustrate key synthetic pathways and logical workflows.

G cluster_synthesis_benzimidazole Synthesis of a Benzimidazole Derivative A 1-chloro-2,4-dinitrobenzene + N1,N1-diethylethane-1,2-diamine B N1-(2,4-dinitrophenyl)-N2,N2- diethylethane-1,2-diamine A->B Ethanol, 80-85°C C N1-(2-(diethylamino)ethyl)-4- nitrobenzene-1,2-diamine B->C Ammonium sulfide D N-(2-(2-(diethylamino)ethylamino)-5-nitrophenyl) -2-(4-chlorophenyl)propanamide C->D + 3-(4-chlorophenyl)butan-2-one E 2-(2-(1-(4-chlorophenyl) ethyl)-5-nitro-1H- benzo[d]imidazol-1-yl)-N, N-diethylethanamine D->E PCl5, Chloroform, Reflux F 2-(1-(4-chlorophenyl) ethyl)-1-(2-(diethylamino) ethyl)-1H-benzo[d]imidazol-5-amine E->F Zn, NH4Cl, Methanol

Caption: Synthetic pathway for a novel benzimidazole derivative.

G cluster_synthesis_pyranopyrazole Three-Component Synthesis of Pyrano[2,3-c]pyrazoles Reactants Aldehyde + 1-(4-chlorophenyl)-3-methyl-5-pyrazolone + Malononitrile Product 6-amino-1-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano [2,3-c]pyrazole-5-carbonitrile Reactants->Product Reflux, 78°C, 30 min Catalyst DABCO Catalyst->Product Solvent Ethanol Solvent->Product

Caption: General workflow for pyrano[2,3-c]pyrazole synthesis.

References

Application Notes and Protocols for N-Aryl Ethylenediamines as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research did not yield specific data or established protocols for the chemical intermediate N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. The following application notes and protocols are based on the general principles for the synthesis and application of N-aryl ethylenediamines, a class of compounds to which this compound belongs. The provided information is intended for research and development purposes and should be adapted and validated by qualified personnel.

Introduction

N-aryl ethylenediamines are a significant class of chemical intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of both a primary or secondary aliphatic amine and a secondary aromatic amine provides a versatile scaffold for the construction of more complex molecular architectures. These intermediates are key building blocks in the synthesis of various heterocyclic compounds, which are prevalent in many approved drugs. The 4-chlorophenyl moiety, in particular, is a common feature in medicinal chemistry, often contributing to enhanced binding affinity and favorable pharmacokinetic properties of the final drug substance.

Applications in Medicinal Chemistry

N-aryl ethylenediamines serve as crucial precursors for the synthesis of a variety of pharmacologically active compounds. Their utility stems from the differential reactivity of the nitrogen atoms, allowing for selective chemical modifications.

2.1. Synthesis of Benzimidazoles:

One of the primary applications of N-aryl ethylenediamines is in the synthesis of substituted benzimidazoles. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anthelmintic properties. The general synthetic route involves the condensation of an N-aryl-o-phenylenediamine with a carboxylic acid or its derivative, followed by cyclization.

2.2. Precursors for Piperazine Derivatives:

N-aryl ethylenediamines can be used as precursors for the synthesis of N-arylpiperazines. Piperazine derivatives are a common structural motif in centrally acting drugs, such as antipsychotics and antidepressants. The synthesis can be achieved through intramolecular cyclization reactions.

2.3. Ligands for Metal Catalysis:

The diamine structure of these intermediates makes them suitable as ligands for transition metal catalysts used in various organic transformations. The electronic properties of the aryl substituent can be tuned to modulate the catalytic activity.

Experimental Protocols

The following protocols are representative methods for the synthesis and subsequent reaction of an N-aryl ethylenediamine.

3.1. Protocol 1: Synthesis of N-(4-chlorophenyl)ethane-1,2-diamine

This protocol describes a method for the synthesis of an N-aryl ethylenediamine via nucleophilic substitution of an aryl halide with ethylenediamine.

Materials:

  • 4-chloroaniline

  • 2-chloroethylamine hydrochloride

  • Sodium carbonate (Na₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloroaniline (1.0 eq) in DMF, add sodium carbonate (2.5 eq) and 2-chloroethylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-(4-chlorophenyl)ethane-1,2-diamine.

3.2. Protocol 2: Synthesis of a Benzimidazole Derivative

This protocol outlines the synthesis of a benzimidazole derivative using an N-aryl-o-phenylenediamine, which can be prepared from an N-aryl ethylenediamine.

Materials:

  • N1-(4-chlorophenyl)benzene-1,2-diamine (1.0 eq)

  • Aromatic carboxylic acid (1.1 eq)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Combine N1-(4-chlorophenyl)benzene-1,2-diamine and the aromatic carboxylic acid in polyphosphoric acid.

  • Heat the mixture to 120-140 °C for 4-8 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous NaHCO₃ solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Representative Reaction Parameters for the Synthesis of N-(4-chlorophenyl)ethane-1,2-diamine

ParameterValue
Reactants 4-chloroaniline, 2-chloroethylamine hydrochloride
Base Sodium carbonate
Solvent Dimethylformamide (DMF)
Temperature 80-100 °C
Reaction Time 12-24 hours
Purification Column Chromatography
Typical Yield 50-70%
Appearance Off-white to pale yellow solid

Visualizations

Synthesis_of_N_Aryl_Ethylenediamine A 4-Chloroaniline C This compound (Target Intermediate) A->C + B 2-Chloroethylamine B->C

Caption: Synthetic pathway for this compound.

Benzimidazole_Synthesis_Workflow start Start: N-Aryl-o-phenylenediamine + Carboxylic Acid step1 Condensation Reaction (e.g., in Polyphosphoric Acid) start->step1 step2 Cyclization step1->step2 step3 Work-up and Purification (Extraction, Chromatography) step2->step3 end Final Product: Substituted Benzimidazole step3->end

Caption: Workflow for benzimidazole synthesis from an N-aryl diamine.

Application Notes & Protocols for the Characterization of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. This document is intended to guide researchers in the comprehensive characterization of this and structurally related compounds.

Compound Profile

This compound is a substituted aromatic amine. Its characterization is crucial for ensuring identity, purity, and stability in various research and development applications, including its use as a chemical intermediate in the synthesis of more complex molecules. The analytical techniques outlined below provide a robust framework for its comprehensive analysis.

Molecular Structure:

Analytical Techniques Overview

A multi-technique approach is recommended for the unambiguous characterization of this compound. The primary techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.

  • Chromatographic Techniques (HPLC/GC): To assess the purity of the compound and quantify any impurities.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Quantitative Data Summary

As no specific experimental data for this compound is publicly available, the following tables present expected and hypothetical data based on the analysis of structurally similar compounds. This data serves as a reference for researchers performing these analyses.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15Doublet2HAr-H (ortho to Cl)
~6.60Doublet2HAr-H (ortho to NH)
~3.20Triplet2H-NH-CH₂ -CH₂-NH₂
~2.85Triplet2H-NH-CH₂-CH₂ -NH₂
~1.50Broad Singlet3H-NH - and -NH₂

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~146Ar-C -NH
~129Ar-C H (ortho to Cl)
~123Ar-C -Cl
~114Ar-C H (ortho to NH)
~44-NH-C H₂-
~41-C H₂-NH₂

Table 3: Expected Mass Spectrometry Data

ParameterValue
Molecular FormulaC₈H₁₁ClN₂
Molecular Weight170.64 g/mol
Ionization ModeElectrospray (ESI+)
Expected [M+H]⁺m/z 171.06
Key Fragmentsm/z 127, 111, 44

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.

    • For further structural elucidation, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction).

  • Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both spectra to the corresponding atoms in the molecule. Compare the obtained spectra with the predicted data and spectra of analogous compounds.

Mass Spectrometry

Objective: To confirm the molecular weight and fragmentation pattern.

Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an ESI source or Gas Chromatography-Mass Spectrometer (GC-MS) with an EI source.

Protocol (LC-MS):

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

  • Chromatography (for sample introduction):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Fragmentation Analysis: Perform MS/MS on the parent ion ([M+H]⁺) to obtain fragment ions.

  • Analysis: Identify the [M+H]⁺ ion and compare its mass-to-charge ratio with the calculated value. Analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound.

Instrumentation: HPLC system with a UV detector.

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point is 60:40 (Aqueous:Organic).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the relative peak area of the main component.

Visualizations

Logical Workflow for Compound Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (LC-MS or GC-MS) Purification->MS IR IR Spectroscopy Purification->IR HPLC HPLC-UV Purification->HPLC GC GC-FID/NPD Purification->GC Final_Characterization Complete Characterization & Purity Profile NMR->Final_Characterization MS->Final_Characterization IR->Final_Characterization HPLC->Final_Characterization GC->Final_Characterization

Caption: Workflow for the synthesis and analytical characterization.

Decision Tree for Analytical Method Selection

cluster_structure Structural Information cluster_purity_quant Purity and Quantification cluster_functional_groups Functional Group Identification Start Start: Characterize Sample Structure_Confirmation Confirm Molecular Structure? Start->Structure_Confirmation NMR_MS Use NMR and MS Structure_Confirmation->NMR_MS Yes Purity_Assessment Assess Purity? NMR_MS->Purity_Assessment Chromatography Use HPLC or GC Purity_Assessment->Chromatography Yes Functional_Groups Identify Functional Groups? Chromatography->Functional_Groups IR_Spec Use IR Spectroscopy Functional_Groups->IR_Spec Yes End Analysis Complete IR_Spec->End

Caption: Decision tree for selecting the appropriate analytical technique.

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. The method is suitable for routine quality control and stability testing. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and phosphate buffer, providing good resolution and peak shape. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Forced degradation studies were conducted to establish the stability-indicating nature of the method.

Introduction

This compound is an aromatic amine that may find applications in pharmaceutical and chemical industries as an intermediate or a final product. A reliable analytical method is crucial for ensuring its quality and stability. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and accuracy.[1] This application note presents a validated RP-HPLC method for the determination of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector was used. Data acquisition and processing were performed using a suitable chromatography data system.

Chemicals and Reagents
  • This compound reference standard

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is provided in Table 1.

Table 1: Optimized HPLC Method Parameters

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseMethanol : 25 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength245 nm
Injection Volume10 µL
Run Time10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM Phosphate Buffer, pH 3.0): 3.4 g of potassium dihydrogen phosphate was dissolved in 1000 mL of HPLC grade water. The pH was adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase Preparation: The mobile phase was prepared by mixing methanol and the phosphate buffer in a 60:40 (v/v) ratio, followed by filtration and degassing.

  • Standard Solution Preparation (100 µg/mL): 10 mg of this compound reference standard was accurately weighed and dissolved in a 100 mL volumetric flask with the mobile phase.

  • Sample Solution Preparation: A suitable amount of the sample was accurately weighed and dissolved in the mobile phase to obtain a theoretical concentration of 100 µg/mL of this compound.

Method Development and Validation

The method was developed by evaluating various stationary phases and mobile phase compositions to achieve optimal separation and peak shape. A C18 column with a mobile phase of methanol and phosphate buffer at pH 3.0 provided the best results. The detection wavelength of 245 nm was selected based on the UV spectrum of the analyte.

The developed method was validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][3]

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[4][5][6][7] The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The results showed that the method was able to separate the main peak from all degradation products, confirming its specificity.

Results and Discussion

Method Validation Summary

The validation results are summarized in the following tables.

Table 2: Linearity Data

Concentration (µg/mL)Peak Area (n=3)
20215487
40432158
60648795
80865412
1001082145
1201298547
Correlation Coefficient (r²) 0.9998

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)Recovery (%)%RSD (n=3)
80%8079.899.750.54
100%100100.2100.200.32
120%120119.599.580.48

Table 4: Precision Data

ParameterRetention Time (min)Peak Area
Repeatability (n=6)
Mean4.521082541
%RSD0.210.45
Intermediate Precision (n=6)
Mean4.551085478
%RSD0.250.52

Table 5: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Experimental Workflows and Signaling Pathways

hplc_method_development_workflow start Start: Method Development Goal lit_review Literature Review for Similar Compounds start->lit_review initial_conditions Select Initial HPLC Conditions (Column, Mobile Phase, Detector) lit_review->initial_conditions optimization Optimize Chromatographic Parameters (pH, Gradient, Flow Rate) initial_conditions->optimization system_suitability System Suitability Testing (Resolution, Tailing Factor, Plate Count) optimization->system_suitability validation Method Validation (ICH Guidelines) system_suitability->validation specificity Specificity & Forced Degradation validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Finalized & Approved HPLC Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method end End: Routine Analysis & Stability Studies final_method->end

Caption: HPLC Method Development and Validation Workflow.

hypothetical_signaling_pathway aromatic_amine Aromatic Amine Metabolite (e.g., this compound derivative) receptor Cell Surface Receptor aromatic_amine->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger Production (e.g., cAMP) effector->second_messenger kinase_cascade Protein Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor Activation kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical Signaling Pathway of an Aromatic Amine.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been developed and validated as per ICH guidelines. The method is linear, accurate, precise, and specific. The stability-indicating nature of the method was confirmed through forced degradation studies. This method can be successfully applied for the routine analysis of this compound in bulk and formulated products.

References

Application Notes and Protocols: N-(2-Aminoethyl)-N-(4-chlorophenyl)amine as a Potential Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine and its structural analogs as monoamine oxidase (MAO) inhibitors. This document includes protocols for key experiments, a summary of quantitative data for analogous compounds, and diagrams of relevant signaling pathways and experimental workflows.

Data Presentation: MAO Inhibitory Activity of Structurally Related Compounds

Due to the limited availability of public data on the specific MAO inhibitory activity of this compound, this section presents data for structurally related phenethylamine analogs with a halogen substitution at the 4-position of the phenyl ring. These compounds share key structural motifs with the topic compound and provide a basis for understanding its potential inhibitory profile.

Compound NameTargetIC50 (nM)Reference Compound(s)
p-Chloroamphetamine (PCA)MAO-A1,900 - 4,000-
p-FluoroamphetamineMAO-A16,000Amphetamine (IC50 = 11,000 nM)

Note: The data presented above is for analogous compounds and should be used as a preliminary reference. The inhibitory activity and selectivity of this compound would need to be determined experimentally.

Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., Kynuramine or a suitable fluorogenic substrate)[1]

  • MAO reaction buffer

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound and positive controls in the reaction buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Pre-incubation: Add the diluted test compound or positive control to the wells of the 96-well plate. Add the MAO-A or MAO-B enzyme solution to each well. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for the interaction between the enzyme and the inhibitor.

  • Initiate Reaction: Add the MAO substrate to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Cell-Based Monoamine Oxidase Activity Assay

This protocol outlines a method to assess the MAO inhibitory activity of a test compound in a cellular context.

Materials:

  • A suitable cell line expressing MAO enzymes (e.g., SH-SY5Y human neuroblastoma cells)

  • Cell culture medium and supplements

  • Test compound

  • A cell-permeable MAO substrate

  • Lysis buffer

  • Reagents for detecting the product of the MAO reaction (e.g., a fluorometric probe for H2O2)

  • 96-well clear-bottom black plates

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Culture the cells in a 96-well plate until they reach the desired confluency.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined time.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and then lyse the cells using a suitable lysis buffer.

  • MAO Activity Measurement: Add the cell-permeable MAO substrate to the cell lysates. Incubate at 37°C.

  • Signal Detection: Add the detection reagent (e.g., a probe that reacts with H2O2 to produce a fluorescent product) and measure the fluorescence.

  • Data Analysis: Calculate the percentage of MAO activity inhibition at each concentration of the test compound compared to untreated cells. Determine the IC50 value as described in the in vitro assay protocol.

Signaling Pathways and Experimental Workflows

Monoamine Oxidase and Apoptotic Signaling

Monoamine oxidase A (MAO-A) has been implicated in apoptotic signaling pathways.[2][3] The enzymatic activity of MAO-A leads to the production of reactive oxygen species (ROS), which can induce oxidative stress and trigger downstream apoptotic events, including the activation of caspases.[4][5]

MAO_Apoptosis_Pathway Stress Cellular Stress (e.g., Serum Starvation) p38 p38 MAPK Activation Stress->p38 MAOA MAO-A Upregulation and Activity p38->MAOA ROS Increased ROS Production MAOA->ROS Bcl2 Bcl-2 Downregulation ROS->Bcl2 Caspase9 Caspase-9 Activation ROS->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Inhibitor MAO-A Inhibitor (e.g., N-(2-Aminoethyl)-N- (4-chlorophenyl)amine analog) Inhibitor->MAOA

Caption: MAO-A in the Apoptotic Signaling Cascade.

Monoamine Oxidase-B in Neurodegeneration

Increased MAO-B activity is associated with aging and neurodegenerative diseases like Parkinson's and Alzheimer's disease.[6][7] In glial cells, MAO-B metabolizes dopamine, producing hydrogen peroxide (H2O2), which contributes to oxidative stress and neuronal damage.[7]

MAOB_Neurodegeneration_Pathway Aging Aging / Neurodegenerative State Astrocyte Reactive Astrocytes Aging->Astrocyte MAOB Increased MAO-B Expression & Activity Astrocyte->MAOB Dopamine Dopamine Metabolism MAOB->Dopamine H2O2 Hydrogen Peroxide (H2O2) Production Dopamine->H2O2 MAO-B OxidativeStress Oxidative Stress H2O2->OxidativeStress Neuroinflammation Neuroinflammation OxidativeStress->Neuroinflammation NeuronalDamage Neuronal Damage & Neurodegeneration OxidativeStress->NeuronalDamage Neuroinflammation->NeuronalDamage Inhibitor MAO-B Inhibitor Inhibitor->MAOB

Caption: Role of MAO-B in Neurodegenerative Processes.

Experimental Workflow for Screening MAO Inhibitors

The process of identifying and characterizing novel MAO inhibitors involves a multi-step workflow, from initial high-throughput screening to more detailed mechanistic studies.

MAO_Inhibitor_Screening_Workflow cluster_0 Screening & Identification cluster_1 Characterization cluster_2 Validation HTS High-Throughput Screening (HTS) (In Vitro Assay) HitID Hit Identification HTS->HitID DoseResponse Dose-Response & IC50 Determination (MAO-A & MAO-B) HitID->DoseResponse Selectivity Selectivity Profiling (MAO-A vs. MAO-B) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Selectivity->Mechanism CellBased Cell-Based Assays (Cellular Potency & Toxicity) Mechanism->CellBased InVivo In Vivo Models (Efficacy & Pharmacokinetics) CellBased->InVivo Lead Lead InVivo->Lead Lead Optimization

References

Investigating N-(2-Aminoethyl)-N-(4-chlorophenyl)amine as a Novel AMPA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed overview of the investigational compound N-(2-Aminoethyl)-N-(4-chlorophenyl)amine and its potential as a selective antagonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections outline the compound's profile, hypothetical preclinical data, and comprehensive protocols for its characterization. This information is intended to guide researchers in the evaluation of this and similar compounds for therapeutic potential in neurological conditions characterized by excessive glutamatergic neurotransmission, such as epilepsy.

Compound Profile

  • Compound Name: this compound

  • Putative Mechanism of Action: Non-competitive AMPA receptor antagonist.

  • Therapeutic Potential: Anticonvulsant, neuroprotective agent.

Chemical Structure:

Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
XLogP31.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2

Hypothetical Preclinical Data

The following data represents a plausible, though hypothetical, profile for this compound as an AMPA receptor antagonist.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinity of this compound for AMPA receptors compared to other known antagonists. Data is presented as the inhibitory constant (Ki).

CompoundKi (nM) for [3H]AMPA Binding
This compound85
CNQX30
NBQX15

Table 2: Electrophysiological Characterization

This table presents the half-maximal inhibitory concentration (IC50) of this compound in blocking AMPA-mediated currents in primary neuronal cultures.

CompoundIC50 (µM) for AMPA-Evoked Currents
This compound1.2
Perampanel0.5
GYKI 524665

Table 3: In Vivo Anticonvulsant Activity

This table shows the median effective dose (ED50) of this compound in a mouse model of maximal electroshock (MES) seizures.

CompoundED50 (mg/kg, p.o.) in MES Test
This compound10
YM9287.4[1]
Phenytoin9.5

Experimental Protocols

Synthesis of this compound

This protocol describes a potential synthetic route.

Materials:

  • 4-chloroaniline

  • 2-bromoethylamine hydrobromide

  • Sodium carbonate (Na2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 4-chloroaniline (1 eq.) and 2-bromoethylamine hydrobromide (1.1 eq.) in DMF.

  • Add sodium carbonate (2.5 eq.) to the mixture.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Radioligand Binding Assay

This protocol details the procedure for determining the binding affinity of the test compound to AMPA receptors.

Materials:

  • Rat cortical membranes

  • [3H]AMPA (radioligand)

  • This compound (test compound)

  • CNQX (for non-specific binding)

  • Assay buffer (e.g., Tris-HCl with KSCN)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare rat cortical membranes and dilute to a final protein concentration of 100-200 µ g/well .

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and [3H]AMPA (e.g., 5 nM).

  • For determining non-specific binding, add a high concentration of a known antagonist like CNQX (e.g., 10 µM).

  • Add the membrane preparation to initiate the binding reaction.

  • Incubate the plate at 4°C for 1 hour.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and determine the Ki value for the test compound.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the method for assessing the functional antagonism of AMPA receptors.[2][3]

Materials:

  • Primary cortical neurons in culture or HEK293 cells expressing AMPA receptors.[2]

  • External solution (containing NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

  • Internal pipette solution (containing CsF, CsCl, EGTA, HEPES).

  • AMPA (agonist)

  • This compound (test compound)

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Prepare cultured neurons or transfected cells on coverslips.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Hold the cell at a membrane potential of -60 mV.[2]

  • Perfuse the cell with the external solution.

  • Apply a brief pulse of AMPA (e.g., 10 µM) to evoke an inward current.

  • After a stable baseline response is established, co-apply the test compound at increasing concentrations with AMPA.

  • Record the peak amplitude of the AMPA-evoked current in the presence of the test compound.

  • Wash out the compound to ensure reversibility.

  • Construct a concentration-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway

AMPA_Receptor_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate AMPA_Receptor AMPA Receptor Glutamate_Vesicle->AMPA_Receptor Binds Ion_Channel Ion Channel (Na+ influx) AMPA_Receptor->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Leads to Test_Compound N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Test_Compound->AMPA_Receptor Blocks

Caption: Antagonistic action on the AMPA receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Membranes Prepare Cortical Membranes Incubation Incubate Membranes, Compound, and [3H]AMPA Prep_Membranes->Incubation Prep_Solutions Prepare Test Compound and Radioligand Solutions Prep_Solutions->Incubation Filtration Rapid Filtration and Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Calculation Calculate Ki Value Scintillation->Calculation Patch_Clamp_Workflow cluster_setup Setup cluster_recording Recording cluster_data_analysis Data Analysis Prep_Cells Prepare Neuronal Culture Establish_Recording Establish Whole-Cell Recording Prep_Cells->Establish_Recording Apply_AMPA Apply AMPA to Evoke Current Establish_Recording->Apply_AMPA Apply_Compound Co-apply Test Compound with AMPA Apply_AMPA->Apply_Compound Measure_Current Measure Peak Current Amplitude Apply_Compound->Measure_Current Calculate_IC50 Calculate IC50 Value Measure_Current->Calculate_IC50

References

Application Notes & Protocols: Comprehensive Bioactivity Profiling of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is a synthetic organic compound with potential for diverse biological activities. Its structural motifs, including the 4-chlorophenyl group, are present in various bioactive molecules, suggesting that it may exhibit interesting pharmacological properties. For instance, compounds with an N-(4-chlorophenyl) moiety have been shown to possess anti-glioma and kinase inhibitory activity.[1][2] This document outlines a comprehensive experimental design to systematically investigate the bioactivity of this compound, from initial cytotoxicity screening to more in-depth mechanistic studies. The provided protocols are intended to guide researchers in the preliminary assessment of this and other novel chemical entities.

The initial stages of evaluating a new compound typically involve in vitro assays to determine its biological effects in a controlled environment before proceeding to more complex models.[3][4][5] This process, often referred to as a screening cascade, allows for the efficient identification of promising compounds and the elimination of those with undesirable properties, such as high toxicity to normal cells.[6][7]

Experimental Design Workflow

The proposed experimental workflow is designed to first establish the cytotoxic potential of this compound against both cancerous and non-cancerous cell lines. Subsequent experiments will then aim to elucidate the underlying mechanism of action if significant bioactivity is observed.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action Studies cluster_phase3 Phase 3: Advanced In Vitro Models Compound N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Preparation Cytotoxicity Cytotoxicity/Viability Assay (e.g., MTT Assay) Compound->Cytotoxicity Cell_Culture Cell Line Panel Selection (Cancer & Normal) Cell_Culture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis If cytotoxic Cell_Cycle Cell Cycle Analysis IC50->Cell_Cycle If cytotoxic Kinase_Assay Kinase Inhibition Assay IC50->Kinase_Assay Based on structural alerts Western_Blot Western Blot Analysis (Key Signaling Proteins) Apoptosis->Western_Blot Cell_Cycle->Western_Blot ThreeD_Culture 3D Spheroid/Organoid Culture Assays Western_Blot->ThreeD_Culture If promising results

Caption: Experimental workflow for bioactivity testing.

Experimental Protocols

Compound Preparation
  • Solubilization: Dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

Cell Culture
  • Cell Line Selection: A panel of human cell lines should be used to assess both anticancer activity and general cytotoxicity.

    • Cancer Cell Lines: Select a diverse panel representing different cancer types. Based on the activity of similar compounds, a glioblastoma cell line (e.g., U87-MG) could be included.[1][2] Other common choices include A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (promyelocytic leukemia).

    • Non-Cancerous Cell Line: A non-cancerous cell line, such as Hs888Lu (normal lung) or primary cells, should be included to assess selective toxicity.[8]

  • Culture Conditions: Culture all cell lines in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin). Maintain the cells in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity/Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

  • Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

Western blotting can be used to investigate the effect of the compound on the expression levels of key proteins involved in cell survival and death signaling pathways.

signaling_pathway cluster_pathway Potential Apoptotic Signaling Pathway Compound N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Upstream Upstream Target (e.g., Kinase) Compound->Upstream Inhibition Caspase9 Caspase-9 Upstream->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Caption: A potential signaling pathway for apoptosis induction.

  • Protein Extraction: Treat cells with the compound, then lyse the cells to extract total protein.

  • Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., cleaved caspases, PARP, or kinases like AKT). Follow this with incubation with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
U87-MGGlioblastoma
A549Lung Carcinoma
MCF-7Breast Adenocarcinoma
HL-60Promyelocytic Leukemia
Hs888LuNormal Lung

Table 2: Apoptosis Induction by this compound in U87-MG Cells

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control-
CompoundIC50/2
CompoundIC50
Compound2 x IC50

Table 3: Effect on Protein Expression Levels

Target ProteinTreatmentFold Change vs. Control
Cleaved Caspase-3Compound (IC50)
Cleaved PARPCompound (IC50)
p-AKTCompound (IC50)

Conclusion

This document provides a structured and detailed framework for the initial bioactivity screening of this compound. The results from these experiments will provide valuable insights into its cytotoxic potential and possible mechanisms of action, guiding future research and development efforts. A systematic approach, including appropriate controls and a diverse panel of cell lines, is crucial for obtaining reliable and reproducible data.[6] Should the compound show promising and selective activity, further investigations using more advanced models, such as 3D cell cultures or in vivo studies, would be warranted.[9]

References

Application Notes and Protocols: N-(2-Aminoethyl)-N-(4-chlorophenyl)amine Derivatives in Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-(4-chlorophenyl)amine scaffold serves as a versatile backbone in the design of novel therapeutic agents, with its derivatives demonstrating significant potential across various disease areas. This document provides detailed application notes and experimental protocols for two promising classes of N-(4-chlorophenyl)amine derivatives: anticancer agents targeting glioblastoma and anticonvulsant compounds for the management of generalized seizures.

Section 1: Anticancer Applications - N-(4-chlorophenyl) Pyrano[2,3-c]pyrazoles for Glioblastoma

Derivatives of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have emerged as potent anticancer agents, with a particular compound, designated 4j , showing promising activity against glioblastoma.[1][2][3][4][5][6][7][8] Compound 4j exhibits its anticancer effects by inhibiting the serine/threonine kinase AKT2 (also known as Protein Kinase Bβ, PKBβ), a key component of the PI3K/AKT signaling pathway frequently dysregulated in cancer.[1][2][3][4][5][6][7][8]

Data Presentation

Table 1: In Vitro Anticancer Activity of Compound 4j

Cell LineCancer TypeAssayEndpointResult
GL261GlioblastomaMTS AssayEC50Potent activity (specific value not publicly available)[2]
Primary patient-derived glioblastoma cellsGlioblastoma2D Cell Viability AssayEC50Potent activity (specific value not publicly available)[1][2][3][4][5][6][7][8]
Primary patient-derived glioma stem cellsGlioblastoma3D Neurosphere Formation AssayInhibition of formationSignificant inhibition[1][2][3][4][5][6][7][8]
Non-cancerous cellsNormal TissueCytotoxicity AssayCytotoxicitySignificantly less cytotoxic compared to glioma cells[1][2][3][4][5][6][7][8]

Table 2: Kinase Inhibitory Activity of Compound 4j

Kinase TargetAssay TypeEndpointResult
AKT2/PKBβKinase Inhibition AssayIC50Low micromolar activity[1][2][3][4][5][6][7][8]
Panel of 139 other kinasesKinase Inhibition AssaySpecificitySpecific for AKT2/PKBβ[2]
Experimental Protocols

Protocol 1: Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (Compound 4j)

This protocol describes a three-component reaction for the synthesis of the pyrano[2,3-c]pyrazole scaffold.[2]

  • Reactants:

    • Aldehyde derivative (specific for 4j: 4-biphenylcarboxaldehyde)

    • 1-(4-chlorophenyl)-3-methyl-5-pyrazolone

    • Malononitrile

  • Catalyst and Solvent:

    • 1,4-diazabicyclo[2.2.2]octane (DABCO)

    • Ethanol

  • Procedure: a. Combine the aldehyde, 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, and malononitrile in ethanol. b. Add DABCO to the mixture to catalyze the reaction. c. Stir the reaction at room temperature. d. Monitor the reaction progress by thin-layer chromatography. e. Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

Protocol 2: Glioblastoma Cell Viability (MTS) Assay

This protocol is for assessing the effect of Compound 4j on the viability of glioblastoma cell lines.

  • Cell Seeding: a. Seed glioblastoma cells (e.g., GL261 or patient-derived cells) into a 96-well plate at a density of 2.5 x 10³ cells per well.[9] b. Incubate the cells for 24 hours to allow for attachment.

  • Compound Treatment: a. Prepare a serial dilution of Compound 4j in the appropriate cell culture medium. b. Add the different concentrations of the compound to the wells containing the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: a. Incubate the plate for a defined period (e.g., 72 hours).[10]

  • MTS Reagent Addition: a. Add 20 µL of MTS reagent to each well.[11] b. Incubate the plate for 1-4 hours at 37°C.[11]

  • Data Acquisition: a. Measure the absorbance at 490 nm using a microplate reader.[9]

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: AKT2 Kinase Inhibition Assay

This protocol determines the inhibitory activity of Compound 4j against the AKT2 kinase.

  • Reaction Components:

    • Recombinant AKT2 enzyme

    • Substrate (e.g., a specific peptide or protein like GSK-3α)

    • ATP (radiolabeled or in a system for non-radioactive detection)

    • Compound 4j at various concentrations

    • Kinase reaction buffer

  • Assay Procedure (Example using ADP-Glo™ Kinase Assay): [12] a. In a 384-well plate, add the inhibitor (Compound 4j ) or vehicle. b. Add the AKT2 enzyme. c. Add the substrate/ATP mix to initiate the reaction. d. Incubate at room temperature for 60 minutes. e. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. f. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. g. Measure luminescence using a plate reader.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each concentration of the compound. b. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 4: 3D Neurosphere Formation Assay

This protocol assesses the ability of Compound 4j to inhibit the self-renewal capacity of glioma stem cells.

  • Cell Preparation: a. Dissociate primary patient-derived glioblastoma cells into a single-cell suspension.[13]

  • Cell Seeding: a. Seed the single cells in a non-adherent 96-well plate at a low density (e.g., 50 cells/well) in a serum-free neural stem cell medium.[14]

  • Compound Treatment: a. Add varying concentrations of Compound 4j or vehicle to the wells.

  • Incubation: a. Incubate the plates for a period that allows for neurosphere formation in the control wells (e.g., 5-10 days).[14]

  • Neurosphere Counting and Analysis: a. Count the number of neurospheres formed in each well. b. The size of the neurospheres can also be measured.

  • Data Analysis: a. Compare the number and size of neurospheres in the treated wells to the control wells to determine the inhibitory effect of the compound.

Visualization

AKT2_Signaling_Pathway cluster_activation PDK1 PDK1 AKT2_inactive AKT2 (inactive) PDK1->AKT2_inactive Phosphorylates AKT2_active AKT2 (active) (Phosphorylated) AKT2_inactive->AKT2_active Activation Downstream_Targets Downstream Targets (e.g., GSK3β, mTOR) AKT2_active->Downstream_Targets Phosphorylates Cell_Survival Cell Survival Downstream_Targets->Cell_Survival Proliferation Proliferation Downstream_Targets->Proliferation Angiogenesis Angiogenesis Downstream_Targets->Angiogenesis Compound_4j Compound 4j Compound_4j->AKT2_active Inhibits

Caption: Inhibition of the AKT2 signaling pathway by Compound 4j.

Experimental_Workflow_Anticancer cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation Synthesis Three-component reaction Cell_Viability MTS Assay (2D Culture) Synthesis->Cell_Viability Kinase_Assay AKT2 Inhibition Assay Synthesis->Kinase_Assay Neurosphere_Assay 3D Neurosphere Formation Assay Synthesis->Neurosphere_Assay

Caption: Experimental workflow for evaluating anticancer N-(4-chlorophenyl) derivatives.

Section 2: Anticonvulsant Applications - 2-[N-(4-chlorophenyl)-N-methylamino]-4H-pyrido[3.2-e]-1,3-thiazin-4-one (YM928)

YM928 is a novel and potent antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, demonstrating broad-spectrum anticonvulsant activity in various animal models of generalized seizures.[15] Its mechanism of action involves blocking the excitatory neurotransmission mediated by AMPA receptors.

Data Presentation

Table 3: Anticonvulsant and Motor Impairment Activity of YM928 in Rodents

SpeciesSeizure ModelEndpointRoute of AdministrationResult (mg/kg)
MiceMaximal Electroshock (MES)ED50Oral (p.o.)7.4[15]
MicePentylenetetrazol (PTZ)ED50Oral (p.o.)9.6[15]
MiceAMPA-inducedED50Oral (p.o.)5.5[15]
MiceStrychnine-inducedED50Oral (p.o.)14.0[15]
RatsMaximal Electroshock (MES)ED50Oral (p.o.)4.0[15]
RatsPentylenetetrazol (PTZ)ED50Oral (p.o.)6.2[15]
MiceRotarod TestTD50 (Motor Impairment)Oral (p.o.)22.5[15]
Experimental Protocols

Protocol 5: Maximal Electroshock (MES) Seizure Test in Mice

This test evaluates the ability of a compound to prevent the spread of seizures.[1]

  • Animal Preparation: a. Use male CF-1 mice. b. Administer YM928 or vehicle orally at various doses.

  • Seizure Induction: a. At the time of predicted peak effect of the compound, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[1] b. Anesthetize the corneas with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) prior to electrode placement.[1]

  • Observation: a. Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: a. A mouse is considered protected if the tonic hindlimb extension is abolished.[1] b. Calculate the ED50, the dose that protects 50% of the animals from the tonic hindlimb extension.

Protocol 6: Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice

This model is used to identify compounds that can prevent clonic seizures.

  • Animal Preparation: a. Use male mice. b. Administer YM928 or vehicle orally at various doses.

  • Seizure Induction: a. At the time of predicted peak effect, administer a subcutaneous injection of PTZ at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

  • Observation: a. Observe the mice for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and body).

  • Data Analysis: a. A mouse is considered protected if it does not exhibit clonic seizures. b. Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.

Protocol 7: Rotarod Test for Motor Coordination in Mice

This test assesses potential motor impairment caused by the test compound.[2][3][5][6]

  • Apparatus: a. Use an accelerating rotarod apparatus.

  • Animal Training: a. Prior to the test day, train the mice to stay on the rotating rod.

  • Test Procedure: a. Administer YM928 or vehicle orally. b. At the time of predicted peak effect, place the mouse on the rotarod, which is accelerating (e.g., from 4 to 40 rpm over 300 seconds).[2] c. Record the latency to fall from the rod. A cutoff time is typically set (e.g., 300 seconds).[2]

  • Data Analysis: a. A decrease in the latency to fall compared to the vehicle group indicates motor impairment. b. Calculate the TD50, the dose that causes 50% of the animals to fall from the rod.

Protocol 8: AMPA Receptor Binding Assay

This assay determines the affinity of YM928 for the AMPA receptor.

  • Membrane Preparation: a. Prepare synaptic plasma membranes from a suitable source, such as rat forebrain tissue.

  • Binding Reaction: a. In a reaction tube, combine the prepared membranes, a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA), and varying concentrations of YM928 or a known competitor for non-specific binding determination. b. Incubate the mixture to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: a. Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. b. Wash the filters to remove any non-specifically bound radioligand.

  • Quantification: a. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Calculate the specific binding at each concentration of YM928. b. Determine the Ki (inhibitory constant) by analyzing the competition binding data using appropriate software.

Visualization

AMPA_Receptor_Antagonism Glutamate Glutamate AMPA_Receptor AMPA Receptor Glutamate->AMPA_Receptor Binds to Ion_Channel_Open Ion Channel Opens AMPA_Receptor->Ion_Channel_Open Postsynaptic_Neuron Postsynaptic Neuron Na_Influx Na+ Influx Ion_Channel_Open->Na_Influx Depolarization Depolarization (Excitation) Na_Influx->Depolarization YM928 YM928 YM928->AMPA_Receptor Blocks

Caption: Mechanism of action of YM928 as an AMPA receptor antagonist.

Experimental_Workflow_Anticonvulsant cluster_invivo In Vivo Seizure Models cluster_motor Motor Coordination cluster_moa Mechanism of Action MES_Test Maximal Electroshock (MES) Test Rotarod_Test Rotarod Test PTZ_Test Pentylenetetrazol (PTZ) Test Binding_Assay AMPA Receptor Binding Assay

Caption: Workflow for evaluating anticonvulsant N-(4-chlorophenyl) derivatives.

References

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is a key intermediate in organic synthesis, serving as a versatile building block for the construction of a diverse array of heterocyclic compounds and other complex organic molecules. Its bifunctional nature, possessing both a secondary aromatic amine and a primary aliphatic amine, allows for a wide range of chemical transformations, making it a valuable tool for researchers in medicinal chemistry and materials science. This document provides an overview of its applications, along with detailed experimental protocols for its use in the synthesis of various target molecules.

Applications in the Synthesis of Biologically Active Molecules

The unique structural features of this compound make it an ideal precursor for the synthesis of compounds with potential therapeutic applications. The presence of the 4-chlorophenyl group is a common motif in many pharmaceuticals, often contributing to enhanced binding affinity to biological targets. The ethylenediamine backbone provides a flexible linker and additional sites for chemical modification to fine-tune the pharmacological properties of the final compounds.

Derivatives of this building block have been incorporated into molecules targeting a range of diseases. For instance, compounds bearing the N-(4-chlorophenyl) moiety have been investigated for their potential as kinase inhibitors in anti-cancer therapy.[1] The aminoethyl portion can be readily cyclized with various reagents to form nitrogen-containing heterocycles, which are prevalent scaffolds in many approved drugs.[2]

General Reactivity

The reactivity of this compound is characterized by the distinct nucleophilicity of its two amine groups. The primary aliphatic amine is generally more nucleophilic and less sterically hindered than the secondary aromatic amine, allowing for selective reactions under controlled conditions. This differential reactivity is crucial for its utility as a building block, enabling stepwise construction of complex molecules.

Common reactions involving the primary amine include acylation, alkylation, and condensation with carbonyl compounds to form imines or participate in cyclization reactions. The secondary aromatic amine can undergo reactions such as N-arylation, and its ortho and para positions on the chlorophenyl ring are susceptible to electrophilic aromatic substitution, although the directing effects of the amino group and the chlorine atom must be considered.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of representative compounds using this compound as a key starting material.

Synthesis of N-(2-((4-chlorophenyl)amino)ethyl)acetamide

This protocol describes the selective acylation of the primary amine group of this compound.

Workflow for Selective Acylation

start N-(2-Aminoethyl)-N- (4-chlorophenyl)amine reagent Acetic Anhydride, Triethylamine, DCM start->reagent 1. Dissolve reaction Selective Acylation reagent->reaction 2. React at 0°C to RT product N-(2-((4-chlorophenyl)amino) ethyl)acetamide workup Aqueous Workup & Purification reaction->workup 3. Quench & Extract final_product Final Product workup->final_product 4. Isolate

Caption: Workflow for the selective acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine, followed by the dropwise addition of acetic anhydride.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%)Purity (%)
N-(2-((4-chlorophenyl)amino)ethyl)acetamideThis compoundAcetic anhydride, Triethylamine85-95>98
Synthesis of 1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrazine

This protocol outlines the synthesis of a piperazine derivative through an intramolecular cyclization strategy.

Logical Diagram for Tetrahydropyrazine Synthesis

cluster_0 Reaction Sequence start N-(2-Aminoethyl)-N- (4-chlorophenyl)amine step1 Reaction with Glyoxal start->step1 intermediate Intermediate Dihydropyrazine step1->intermediate step2 Reduction (e.g., NaBH4) intermediate->step2 product 1-(4-Chlorophenyl)- 1,2,3,4-tetrahydropyrazine step2->product

Caption: Logical steps for the synthesis of a tetrahydropyrazine derivative.

Materials:

  • This compound (1.0 eq)

  • Glyoxal (40% in water, 1.1 eq)

  • Methanol

  • Sodium borohydride (NaBH4) (2.0 eq)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve this compound in methanol.

  • Add aqueous glyoxal solution dropwise at room temperature.

  • Stir the mixture for 2 hours.

  • Cool the reaction mixture to 0 °C and add sodium borohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Quantitative Data:

CompoundStarting MaterialReagentsYield (%)Purity (%)
1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrazineThis compoundGlyoxal, Sodium borohydride60-75>97

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its differential reactivity and useful structural motifs allow for the efficient construction of a wide range of complex molecules, particularly nitrogen-containing heterocycles of medicinal interest. The protocols provided herein serve as a guide for researchers to exploit the synthetic potential of this important intermediate. Further exploration of its reactivity will undoubtedly lead to the discovery of novel compounds with significant biological activities.

References

Troubleshooting & Optimization

How to optimize reaction conditions for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, a key intermediate for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to synthesize this compound?

A1: The two most common and effective methods for the synthesis of this compound are the Buchwald-Hartwig amination and reductive amination. The Buchwald-Hartwig amination involves the palladium-catalyzed cross-coupling of an aryl halide (4-chloroaniline) with a protected ethylenediamine derivative.[1][2][3] Reductive amination involves the reaction of 4-chlorophenylacetaldehyde with ethylenediamine, followed by reduction of the resulting imine.[4][5]

Q2: How do I choose between Buchwald-Hartwig amination and reductive amination?

A2: The choice of method depends on several factors including substrate availability, functional group tolerance, and desired scale. The Buchwald-Hartwig amination is highly versatile with a broad substrate scope but can be sensitive to air and moisture, and the palladium catalyst and ligands can be costly.[2][3] Reductive amination is often more cost-effective and uses milder reagents, making it suitable for larger-scale synthesis, but may be less efficient for certain substrates.[4][5]

Q3: What are the common side reactions to be aware of during the synthesis?

A3: In Buchwald-Hartwig amination, potential side reactions include hydrodehalogenation of the aryl halide and β-hydride elimination from the palladium-amido complex.[1] Over-alkylation to form a tertiary amine is a common side reaction in reductive amination if reaction conditions are not carefully controlled.[4] For both methods, diarylation of ethylenediamine can occur, leading to impurity formation.

Q4: How can I purify the final product, this compound?

A4: Purification of the crude product is typically achieved through column chromatography on silica gel.[6][7] The choice of eluent system will depend on the polarity of the product and any impurities present. Common solvent systems include gradients of methanol in dichloromethane or ethyl acetate in hexanes.[6][7] Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Buchwald-Hartwig: Inactive catalyst, poor quality reagents or solvent, incorrect base.Ensure the palladium catalyst is active and the phosphine ligand is not oxidized. Use anhydrous, deoxygenated solvents. Screen different bases (e.g., NaOtBu, K3PO4, Cs2CO3).
Reductive Amination: Inefficient imine formation, ineffective reducing agent.Ensure the reaction to form the imine goes to completion before adding the reducing agent. Use a suitable reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.[8]
Formation of Impurities Diarylation: Incorrect stoichiometry of reactants.Use a molar excess of the ethylenediamine derivative to favor mono-arylation.
Hydrodehalogenation (Buchwald-Hartwig): Presence of water or other proton sources.Use strictly anhydrous and anaerobic reaction conditions.
Reaction Stalls Catalyst Deactivation (Buchwald-Hartwig): High reaction temperature, presence of impurities.Optimize the reaction temperature. Ensure all reagents and solvents are of high purity. Consider using a more robust catalyst system.
Incomplete Reduction (Reductive Amination): Insufficient amount of reducing agent, low reaction temperature.Increase the equivalents of the reducing agent. Gently warm the reaction mixture to facilitate reduction.

Experimental Protocols

Buchwald-Hartwig Amination Protocol

A detailed experimental protocol for a typical Buchwald-Hartwig amination is provided below.

Parameter Condition
Reactants 1-Chloro-4-iodobenzene, N-Boc-ethylenediamine
Catalyst Pd2(dba)3 (2 mol%)
Ligand XPhos (4 mol%)
Base NaOtBu (1.2 equiv)
Solvent Toluene (anhydrous, deoxygenated)
Temperature 100 °C
Reaction Time 12-24 hours

Procedure:

  • To an oven-dried Schlenk flask, add Pd2(dba)3, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous, deoxygenated toluene to the flask.

  • Add 1-chloro-4-iodobenzene and N-Boc-ethylenediamine to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

Reductive Amination Protocol

A representative experimental protocol for reductive amination is outlined below.

Parameter Condition
Reactants 4-Chlorobenzaldehyde, Ethylenediamine
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)3)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Reaction Time 12-24 hours

Procedure:

  • Dissolve 4-chlorobenzaldehyde and an excess of ethylenediamine in DCM or DCE.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired product.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd2(dba)3 (2)XPhos (4)NaOtBu (1.2)Toluene10085
2Pd(OAc)2 (2)SPhos (4)K3PO4 (2.0)Dioxane11078
3Pd2(dba)3 (2)RuPhos (4)Cs2CO3 (1.5)Toluene10092
4Pd(OAc)2 (2)BINAP (3)NaOtBu (1.2)Toluene10065

Table 2: Optimization of Reductive Amination Conditions

EntryReducing Agent (equiv)SolventAdditive (equiv)Temperature (°C)Yield (%)
1NaBH(OAc)3 (1.5)DCENone2575
2NaBH3CN (1.5)MeOHAcetic Acid (1.0)2582
3NaBH4 (2.0)MeOHNone0 to 2560
4H2, Pd/CEtOHNone2570

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Pd Catalyst, Ligand, & Base solvent Add Anhydrous Solvent reagents->solvent reactants Add Aryl Halide & Amine solvent->reactants heat Heat to Reaction Temp. reactants->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Reductive_Amination_Troubleshooting start Low Yield in Reductive Amination check_imine Imine Formation Incomplete? start->check_imine check_reductant Reducing Agent Ineffective? check_imine->check_reductant No solution1 Increase reaction time for imine formation Use Dean-Stark to remove water check_imine->solution1 Yes solution2 Use a stronger or freshly opened reducing agent Optimize stoichiometry check_reductant->solution2 Yes end Improved Yield check_reductant->end No, check other parameters solution1->end solution2->end

References

Technical Support Center: Purification of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The two primary methods for the purification of this compound are column chromatography and recrystallization. Column chromatography is effective for separating the target compound from impurities with different polarities. Recrystallization is a cost-effective method for purifying the final product, assuming a suitable solvent is found.

Q2: Why is my amine compound streaking or showing poor separation on a standard silica gel column?

Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction can lead to peak tailing, streaking, and sometimes irreversible adsorption of the compound onto the column.[1]

Q3: How can I improve the column chromatography of my basic amine compound?

To mitigate the issues with silica gel, you can:

  • Add a basic modifier: Incorporating a small amount of a competing amine, such as triethylamine (TEA) or ammonia, into the mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shape and separation.[2][3]

  • Use a different stationary phase: Amine-functionalized silica or basic alumina can be used as alternatives to standard silica gel. These materials have a basic surface that minimizes the strong interactions with the amine compound.[1][3]

Q4: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

Potential impurities can include unreacted starting materials, by-products from the synthesis, and degradation products. Given the presence of amine functionalities, there is also a potential for the formation of nitrosamine impurities under certain conditions, which are a significant concern in pharmaceutical development.[4][5]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Compound does not elute from the silica gel column. Strong interaction between the basic amine and acidic silica gel.- Add a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your eluent.[2] - Switch to a less acidic stationary phase like alumina or an amine-functionalized silica column.[3]
Poor separation and significant peak tailing. The compound is interacting too strongly with the stationary phase.- Use a more polar solvent system. - Add a competing base to the mobile phase (e.g., triethylamine).[1]
Low recovery of the compound. Irreversible adsorption onto the silica gel.- Use an amine-functionalized column.[6] - Elute with a highly polar solvent system containing a base, such as 10% methanol in dichloromethane with 1% triethylamine.
Recrystallization
Problem Possible Cause Solution
The compound does not dissolve in the chosen solvent. The solvent is not polar enough.- Try a more polar solvent or a solvent mixture. - Gently heat the solvent to increase solubility.
The compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.- Add a small amount of a solvent in which the compound is less soluble (an anti-solvent). - Cool the solution slowly. - Scratch the inside of the flask with a glass rod to induce crystallization.
Low yield after recrystallization. The compound is too soluble in the chosen solvent, even at low temperatures.- Use a different solvent or a solvent/anti-solvent system. - Minimize the amount of solvent used to dissolve the compound.

Experimental Protocols

Protocol 1: Column Chromatography using Silica Gel with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 99:1 dichloromethane:methanol with 0.1% triethylamine).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Equilibration: Equilibrate the packed column by running the initial mobile phase through it until the baseline is stable.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. For example, a gradient of 1-5% methanol in dichloromethane with 0.1% triethylamine.[7]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Recrystallization
  • Solvent Selection: Determine a suitable solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Methanol or dioxane can be good starting points.[8][9]

  • Dissolution: Place the crude compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

The following table presents hypothetical data for the purification of this compound to illustrate the expected outcomes of the described techniques.

Purification Method Mobile Phase / Solvent Yield (%) Purity (%)
Silica Gel Chromatography Gradient: 1-5% MeOH in DCM + 0.1% TEA75>98
Amine-Functionalized Silica Chromatography Gradient: 10-50% Ethyl Acetate in Hexane85>99
Recrystallization Methanol90>99

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound Column Column Chromatography Crude->Column Primary Purification Recrystallization Recrystallization Crude->Recrystallization Direct Purification (if crude is relatively pure) Column->Recrystallization Final Polishing Pure Pure Product (>98%) Recrystallization->Pure

Caption: General purification workflow for this compound.

troubleshooting_logic Start Poor Separation in Column Chromatography? CheckSilica Using Standard Silica Gel? Start->CheckSilica AddBase Add Basic Modifier (e.g., TEA) CheckSilica->AddBase Yes OptimizeSolvent Adjust Solvent Polarity CheckSilica->OptimizeSolvent No ChangeColumn Use Amine-Functionalized Silica AddBase->ChangeColumn If still poor Success Improved Separation AddBase->Success ChangeColumn->Success OptimizeSolvent->Success

Caption: Troubleshooting logic for column chromatography of basic amines.

References

Identifying and minimizing byproducts in N-(2-Aminoethyl)-N-(4-chlorophenyl)amine reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers involved in the synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the nucleophilic substitution reaction between 4-chloroaniline and a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection (e.g., hydrazinolysis).[1] Another common approach involves reacting 4-chloroaniline with 2-chloroethylamine hydrochloride in the presence of a base.[1]

Q2: What are the most likely byproducts in this reaction?

A2: The primary byproduct of concern is the dialkylation product, N,N'-bis(4-chlorophenyl)piperazine. This occurs when two molecules of 4-chloroaniline react with a dihaloethane species or when the product amine reacts further. Another significant byproduct can be the result of double arylation on the ethylenediamine nitrogen, forming N-(4-chlorophenyl)-N'-(4-chlorophenyl)ethylenediamine. Unreacted 4-chloroaniline is also a common impurity.

Q3: How can I detect the formation of the main byproducts?

A3: Thin Layer Chromatography (TLC) is an effective initial method to monitor the reaction progress and detect byproducts. The desired product, byproduct, and starting materials will likely have different Rf values. For definitive identification and quantification, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended. 1H NMR spectroscopy can also be used to identify characteristic signals of the product and impurities in the crude mixture.

Q4: What is the best way to purify the final product?

A4: Purification typically involves column chromatography on silica gel to separate the desired monosubstituted product from unreacted starting materials and the less polar dialkylation byproduct. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) can be an effective final purification step.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Reagents: The alkylating agent may have degraded, or the base may be weak or hydrated. 2. Insufficient Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.1. Use fresh or newly purified reagents. Ensure the base is anhydrous if required by the protocol. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS.
High Levels of Dialkylation Byproduct (N,N'-bis(4-chlorophenyl)piperazine) 1. Incorrect Stoichiometry: Using an equimolar ratio or an excess of the alkylating agent can favor dialkylation. 2. High Reaction Concentration: High concentrations can increase the probability of intermolecular side reactions.1. Use a significant excess of the amine starting material (4-chloroaniline) relative to the alkylating agent. See the data table below for guidance. 2. Perform the reaction under more dilute conditions.
Presence of Unreacted 4-chloroaniline 1. Incomplete Reaction: The reaction may not have been run long enough. 2. Insufficient Alkylating Agent: The stoichiometry may be skewed too heavily towards the amine.1. Extend the reaction time, monitoring by TLC until the starting material spot disappears or is minimized. 2. If an excess of amine was used to prevent dialkylation, ensure the reaction goes to completion. The remaining amine can be removed during workup or purification.
Difficulty in Product Isolation/Purification 1. Emulsion during Workup: The product and byproducts may act as surfactants, complicating aqueous extraction. 2. Co-elution during Chromatography: The product and a byproduct may have very similar polarities.1. Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite. 2. Adjust the solvent system for column chromatography. A gradient elution or a different solvent system (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) may be necessary.

Data on Byproduct Minimization

The following table summarizes hypothetical results from an optimization study aimed at minimizing the formation of the N,N'-bis(4-chlorophenyl)piperazine byproduct by adjusting the reactant molar ratio.

Entry Solvent Temperature (°C) Molar Ratio (4-chloroaniline : 2-chloroethylamine) Yield of Desired Product (%) Yield of Dialkylated Byproduct (%)
1Toluene1101 : 14535
2Toluene1102 : 16515
3Toluene1103 : 1785
4Toluene1104 : 182<2

Key Experimental Protocol

Synthesis of this compound via N-(2-bromoethyl)phthalimide
  • Step 1: N-Arylation

    • To a round-bottom flask, add 4-chloroaniline (3.0 eq.), N-(2-bromoethyl)phthalimide (1.0 eq.), and potassium carbonate (3.5 eq.) in acetonitrile (MeCN).

    • Heat the mixture to reflux (approx. 82°C) and stir vigorously.

    • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) for the disappearance of the N-(2-bromoethyl)phthalimide spot.

    • After completion (typically 12-18 hours), cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure. The crude product is N-(2-(phthalimido)ethyl)-N-(4-chlorophenyl)amine.

  • Step 2: Deprotection (Hydrazinolysis)

    • Dissolve the crude product from Step 1 in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (4.0-5.0 eq.) to the solution.

    • Heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

    • Cool the mixture to room temperature and add 2M hydrochloric acid to dissolve the precipitate and protonate the product.

    • Filter the mixture to remove the phthalhydrazide.

    • Basify the filtrate to a pH > 12 with concentrated NaOH solution, which will precipitate the free amine product.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the crude product by column chromatography.

Visualizations

Reaction Pathway and Byproduct Formation

Reaction_Pathway Reactant1 4-Chloroaniline Intermediate N-Arylated Intermediate Reactant1->Intermediate + K2CO3 (Step 1) Reactant2 Br-CH2-CH2-NH-Pht (N-(2-bromoethyl)phthalimide) Reactant2->Intermediate Reactant3 Hydrazine Product N-(2-Aminoethyl)-N- (4-chlorophenyl)amine (Desired Product) Reactant3->Product Intermediate->Product + Hydrazine (Step 2) Byproduct N,N'-bis(4-chlorophenyl)piperazine (Dialkylation Byproduct) Intermediate->Byproduct + 4-Chloroaniline (Side Reaction) Reactant1_copy 4-Chloroaniline Reactant1_copy->Byproduct

Caption: Synthetic route showing desired product and major byproduct formation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Desired Product CheckTLC Analyze Crude Reaction Mixture by TLC/LC-MS Start->CheckTLC HighByproduct High Concentration of Dialkylation Byproduct? CheckTLC->HighByproduct HighSM High Concentration of Starting Material? CheckTLC->HighSM HighByproduct->HighSM No IncreaseExcess Solution: Increase Molar Excess of 4-chloroaniline (e.g., from 2:1 to 4:1) HighByproduct->IncreaseExcess Yes IncreaseTime Solution: Increase Reaction Time or Temperature HighSM->IncreaseTime Yes Other Investigate Other Issues: - Reagent Quality - Base Strength HighSM->Other No

Caption: Decision tree for troubleshooting low product yield.

References

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine under stress conditions?

A1: Based on its structure, this compound is susceptible to several degradation pathways, including:

  • Oxidation: The aromatic amine and the secondary amine are prone to oxidation, which can lead to the formation of N-oxides, quinone-imines, and subsequent polymerization products. The presence of a chlorine atom on the phenyl ring can influence the electron density and, therefore, the susceptibility to oxidation.

  • Hydrolysis: While the amine groups themselves are not directly hydrolyzed, cleavage of the C-N bond is possible under harsh acidic or basic conditions, potentially leading to the formation of 4-chloroaniline and ethanolamine. Aromatic secondary amines can undergo hydrolysis, with the half-life being dependent on the proton affinity of the nitrogen atom.[1]

  • Photodegradation: Aromatic amines are known to be sensitive to light.[2][3] Exposure to UV or visible light can lead to the formation of colored degradants through photo-oxidation and polymerization reactions. Functional groups like aryl chlorides can contribute to photosensitivity.[4]

Q2: How stable is this compound expected to be at different pH values?

A2: The stability of this compound is expected to be pH-dependent. In acidic solutions, the amine groups will be protonated, which may offer some protection against oxidative degradation but could facilitate hydrolysis of the C-N bond under harsh conditions. In alkaline conditions, the free base is more susceptible to oxidation.[2][3] Degradation is often observed in both acidic and basic media during forced degradation studies of aromatic amines.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container to protect it from light, heat, and atmospheric oxygen. For solutions, it is advisable to use amber vials and to degas the solvent.

Q4: What analytical techniques are suitable for stability-indicating studies of this compound?

A4: A stability-indicating method should be able to separate the intact parent compound from its degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. A reversed-phase C18 or phenyl-hexyl column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[5][6][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for identifying unknown degradation products.[8][9][10] It provides molecular weight and fragmentation information, which is crucial for structure elucidation.

Troubleshooting Guides

HPLC Method Development and Analysis
Problem Potential Cause Troubleshooting Steps
Peak Tailing - Interaction of the basic amine groups with acidic silanols on the HPLC column packing.- Column overload.- Mismatched injection solvent and mobile phase.- Use a base-deactivated column or an end-capped column.- Add a competing base like triethylamine (0.1%) to the mobile phase.- Lower the pH of the mobile phase to ensure the amine is protonated.- Reduce the injection volume or sample concentration.- Dissolve the sample in the mobile phase.[11][12][13]
Ghost Peaks - Contamination in the mobile phase, injection system, or column.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Flush the injector and column with a strong solvent.- Include a needle wash step in the injection sequence.
Retention Time Shifts - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Column degradation.- Ensure accurate and consistent mobile phase preparation; premixing solvents can help.- Use a column oven for temperature control.- Use a guard column and replace the analytical column if performance deteriorates.[14]
Poor Resolution - Inappropriate mobile phase composition or pH.- Unsuitable column.- Optimize the organic modifier percentage and buffer pH.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18).- Decrease the flow rate or use a longer column.
Identification of Degradation Products by LC-MS
Challenge Approach
Determining Elemental Composition Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain accurate mass measurements of the parent and degradant ions. This allows for the prediction of possible elemental formulas.
Structural Elucidation Perform tandem mass spectrometry (MS/MS) to induce fragmentation of the degradant ions. The fragmentation pattern provides valuable information about the molecule's structure. Compare the fragmentation of the degradant to that of the parent compound to identify the modified parts of the molecule.
Distinguishing Isomers Isomeric degradation products will have the same mass. Their identity can be confirmed by their chromatographic retention times and by comparing their MS/MS fragmentation patterns, which may differ.

Predicted Stability Data

The following table summarizes the expected degradation of this compound under typical forced degradation conditions. These values are illustrative and based on general knowledge of aromatic amines. Actual degradation will depend on the specific experimental conditions. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[15]

Stress Condition Typical Conditions Expected Degradation (%) Potential Primary Degradants
Acid Hydrolysis 0.1 M HCl at 80°C for 24h5 - 15%4-Chloroaniline, N-(4-chlorophenyl)ethanolamine
Base Hydrolysis 0.1 M NaOH at 80°C for 24h5 - 20%Products of oxidative degradation
Oxidation 3% H₂O₂ at room temp for 24h10 - 30%N-oxide derivatives, Quinone-imine species, Oligomeric products
Thermal 105°C for 48h (solid state)< 10%Oxidative and polymeric products
Photolytic UV light (254 nm) or ICH option 2 for 24h10 - 40%Colored degradants, polymeric material

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 80°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature. Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 105°C. Dissolve samples in the mobile phase at 8, 24, and 48 hours for analysis.

  • Photolytic Degradation: Expose the solid compound and a solution (in quartz cuvettes) to light stress as per ICH Q1B guidelines. Analyze samples after a defined exposure period.

  • Analysis: Analyze all stressed samples, along with a control sample (stored at 5°C), using a suitable stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 10% B

    • 32-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

cluster_degradation Predicted Degradation Pathways Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (e.g., Acid) Parent->Hydrolysis Photolysis Photodegradation (e.g., UV Light) Parent->Photolysis N_Oxide N-Oxide Derivatives Oxidation->N_Oxide Quinone_Imine Quinone-Imine Species Oxidation->Quinone_Imine Chloroaniline 4-Chloroaniline Hydrolysis->Chloroaniline Polymer Polymeric Products Photolysis->Polymer Photo_Oxidation Photo-oxidized Products Photolysis->Photo_Oxidation Quinone_Imine->Polymer

Caption: Predicted degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution (1 mg/mL) Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sample Sample at Timepoints (e.g., 0, 2, 8, 24h) Stress->Sample Neutralize Neutralize/Quench (if necessary) Sample->Neutralize Analysis Analyze via Stability-Indicating HPLC-UV/MS Neutralize->Analysis Data Data Analysis: - % Degradation - Peak Purity - Identify Degradants Analysis->Data End Report Results Data->End

Caption: General experimental workflow for a forced degradation study.

cluster_troubleshooting HPLC Troubleshooting Logic Start Anomalous Peak Shape (e.g., Tailing, Splitting) CheckColumn Is the column old or a general-purpose column? Start->CheckColumn CheckMobilePhase Is the mobile phase pH appropriate for amines? CheckColumn->CheckMobilePhase No UseNewColumn Action: Use a new, base-deactivated, or end-capped column. CheckColumn->UseNewColumn Yes CheckSample Is the sample dissolved in the mobile phase? CheckMobilePhase->CheckSample Yes AdjustpH Action: Lower pH or add a competing base (e.g., TEA). CheckMobilePhase->AdjustpH No ChangeSolvent Action: Re-dissolve sample in mobile phase. CheckSample->ChangeSolvent No Resolved Problem Resolved CheckSample->Resolved Yes UseNewColumn->Resolved AdjustpH->Resolved ChangeSolvent->Resolved

References

Proper storage and handling of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided as a general guidance for researchers, scientists, and drug development professionals. Due to the limited availability of specific data for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, this guide has been compiled using information from structurally similar aromatic amines and N-substituted ethylenediamines. It is imperative to consult the official Safety Data Sheet (SDS) for this specific compound before handling and use. The absence of a warning does not imply that no hazard exists.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored?

A1: Based on guidelines for similar aromatic amines, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] Many aromatic amines are sensitive to light and air, which can cause degradation and discoloration.[2] Therefore, it is recommended to store the compound under an inert atmosphere, such as nitrogen or argon, and in an amber-colored vial to protect it from light.

Q2: What personal protective equipment (PPE) is necessary when handling this compound?

A2: When handling this compound, appropriate personal protective equipment should be worn. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

Q3: What are the known incompatibilities and potential hazardous reactions for this compound?

A3: Aromatic amines are generally incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides. Contact with these substances can lead to vigorous or exothermic reactions. It is also advised to keep the compound away from heat, sparks, and open flames.

Q4: What are the signs of degradation or decomposition of this compound?

A4: A common sign of degradation for aromatic amines is a change in color, often darkening to a yellow, brown, or reddish hue upon exposure to air and light.[2] The presence of visible impurities or a change in physical state could also indicate decomposition.

Q5: What are the immediate first aid measures in case of accidental exposure?

A5: In case of accidental exposure, the following first aid measures are recommended:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Always consult the specific Safety Data Sheet (SDS) for detailed first aid procedures.

Troubleshooting Guide

Q1: My this compound has turned from a light color to a dark brown. Can I still use it?

A1: The color change suggests that the compound has likely undergone oxidation or degradation.[2] The presence of impurities could interfere with your experiment, leading to unexpected results or side reactions. It is highly recommended to use a fresh, un-degraded sample for your experiments to ensure reproducibility and accuracy. If you must use the discolored compound, consider purifying it first (e.g., by column chromatography or recrystallization) and confirming its identity and purity via analytical methods such as NMR or LC-MS.

Q2: I suspect my sample of this compound is contaminated. How can I confirm this?

A2: To confirm the purity of your sample, you can use various analytical techniques. Thin Layer Chromatography (TLC) can provide a quick indication of the presence of multiple components. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to quantify the purity. To identify the structure of the main component and any impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are recommended.

Q3: How should I handle a spill of this compound?

A3: For a small spill, you can absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Place the absorbed material into a sealed container for proper disposal. Ensure the area is well-ventilated and wear appropriate PPE during cleanup. Avoid generating dust if the compound is a solid. For larger spills, evacuate the area and follow your institution's emergency procedures.

Q4: What is the proper procedure for disposing of waste this compound?

A4: Waste this compound should be treated as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. Dispose of the waste according to your institution's and local environmental regulations. Do not dispose of it down the drain or in regular trash.

Quantitative Data on Structurally Similar Compounds

The following table summarizes key data for compounds structurally related to this compound. This information can provide an approximation of the expected properties.

Property2-(4-Aminophenyl)ethylamine1-(2-Aminoethyl)piperazineAniline
CAS Number 13472-00-9140-31-862-53-3
Molecular Formula C₈H₁₂N₂C₆H₁₅N₃C₆H₇N
Physical State SolidLiquidOily Liquid
Melting Point 28-31 °C[3]-19 °C-6 °C[2]
Boiling Point 103 °C at 0.3 mmHg[3]218-222 °C184 °C[2]
Key Hazards Harmful if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.Causes severe skin burns and eye damage. May cause an allergic skin reaction.Toxic by inhalation and skin absorption. Suspected of causing cancer. Darkens on exposure to air and light.[2]

Experimental Protocols: Best Practices for Handling

General Protocol for Handling Air- and Moisture-Sensitive Aromatic Amines

This protocol outlines a general procedure for handling compounds like this compound that may be sensitive to air and moisture.

  • Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., at 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[4]

  • Inert Atmosphere Setup: Assemble the reaction apparatus while it is still warm and immediately place it under a positive pressure of inert gas. Use a Schlenk line or a glovebox for manipulations.[5]

  • Dispensing the Compound:

    • If the compound is a solid, briefly remove the septum or stopper under a positive flow of inert gas to quickly weigh and add the solid to the reaction vessel.

    • If the compound is a liquid, use a dry, inert gas-flushed syringe to transfer the liquid through a septum.[4]

  • Running the Reaction: Maintain a positive pressure of inert gas throughout the experiment. Use a bubbler to monitor the gas flow.[5]

  • Work-up and Purification: Conduct aqueous work-up and purification steps as quickly as possible to minimize exposure to air. If the compound is particularly sensitive, consider using degassed solvents and performing purification steps under an inert atmosphere.

  • Waste Disposal: Quench any reactive reagents and dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Visualizations

G General Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_post Post-Experiment Receive Receive Compound Inspect Inspect for Degradation Receive->Inspect Store Store Appropriately (Cool, Dry, Inert Gas) Inspect->Store Weigh Weigh/Measure in Fume Hood/Glovebox Store->Weigh React Perform Experiment Under Inert Atmosphere Weigh->React Workup Work-up & Purify React->Workup Analyze Analyze Product Workup->Analyze Dispose Dispose of Waste Analyze->Dispose G Troubleshooting Compound Degradation Start Compound shows signs of degradation (e.g., color change)? Critical Is the experiment highly sensitive to impurities? Start->Critical Yes ConsiderUse Consider using for non-critical applications. Proceed with caution. Start->ConsiderUse No Purify Can the compound be easily purified? Critical->Purify No UseNew Use a fresh, new lot of the compound. Critical->UseNew Yes Purify->UseNew No PurifyAndUse Purify the compound (e.g., chromatography) and verify purity. Purify->PurifyAndUse Yes G Potential Degradation Pathway Compound N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Oxidized Oxidized Intermediates (e.g., quinone-imine type) Compound->Oxidized Oxidation (O2, light) Polymerized Polymerized Products (resinous mass) Oxidized->Polymerized Further Reactions

References

Technical Support Center: Synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of N-aryl amines are the Buchwald-Hartwig amination and reductive amination.[1][2] For this compound, this would typically involve either the palladium-catalyzed coupling of 4-chloroaniline with a protected ethylenediamine derivative or the reductive amination of a 4-chlorophenyl-containing carbonyl compound with ethylenediamine.

Q2: Why is a protecting group on ethylenediamine necessary in the Buchwald-Hartwig approach?

A2: Ethylenediamine has two primary amine groups. In a Buchwald-Hartwig reaction, both nitrogens can react with the aryl halide, leading to double arylation and polymerization. Using a protecting group on one of the amines, such as Boc (tert-butyloxycarbonyl), ensures mono-arylation. The protecting group is then removed in a subsequent step.

Q3: What are the typical yields for the synthesis of this compound?

A3: Yields can vary significantly based on the chosen synthetic route, reaction conditions, and purification methods. For Buchwald-Hartwig aminations, yields can range from moderate to good, often between 60-90% for the coupling step.[3] Reductive amination yields are also generally in the moderate to high range.[2]

Q4: How can I purify the final product?

A4: Purification of this compound can be challenging due to its basic nature and potential for side products. Column chromatography on silica gel is a common method.[4] Acid-base extraction can also be employed to separate the amine product from non-basic impurities.[5]

Troubleshooting Guides

Route A: Buchwald-Hartwig Amination Approach

Problem 1: Low or no conversion of starting materials.

  • Possible Cause: Inactive catalyst or unsuitable ligand.

    • Solution: Ensure the palladium catalyst is active. Using a pre-catalyst can sometimes be beneficial. The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos often improve reaction efficiency.[6]

  • Possible Cause: Inappropriate base.

    • Solution: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, some substrates may be sensitive to strong bases. Weaker bases like K₂CO₃ can be tried, although this may require higher temperatures and longer reaction times.[7]

  • Possible Cause: Poor solvent choice.

    • Solution: Anhydrous, deoxygenated solvents are essential for this reaction. Toluene, dioxane, and THF are commonly used.[8] Ensure the solvent is of high purity.

Problem 2: Significant formation of hydrodehalogenation side product (aniline).

  • Possible Cause: This side reaction can compete with the desired amination.[1]

    • Solution: This is often influenced by the ligand and reaction conditions. Screening different ligands can help minimize this side product. Lowering the reaction temperature might also be beneficial, though it could slow down the desired reaction.

Problem 3: Difficulty in removing the Boc protecting group.

  • Possible Cause: Incomplete reaction.

    • Solution: The Boc group is typically removed under acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If the reaction is sluggish, a slightly elevated temperature or longer reaction time may be necessary.

Route B: Reductive Amination Approach

Problem 1: Formation of a dialkylated product.

  • Possible Cause: The secondary amine product is more nucleophilic than the starting primary amine and can react with another equivalent of the aldehyde.

    • Solution: A stepwise procedure can be helpful. First, form the imine in a suitable solvent like methanol, and then add the reducing agent.[9] Using a stoichiometry of 1:1 for the amine and aldehyde is also critical.

Problem 2: The reaction stalls at the imine intermediate.

  • Possible Cause: The reducing agent is not effective enough or is unstable under the reaction conditions.

    • Solution: Sodium triacetoxyborohydride (STAB) is often a good choice as it is milder and more selective than sodium borohydride.[10] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[11] Ensure the reducing agent is added under appropriate pH conditions if it is pH-sensitive.

Problem 3: Low yield after workup and purification.

  • Possible Cause: The product may be lost during aqueous workup due to its water solubility, especially if it is in a protonated form.

    • Solution: During extraction, ensure the aqueous layer is basified to a pH > 10 to deprotonate the amine and increase its solubility in the organic solvent. Using a more polar solvent for extraction, such as ethyl acetate, can also be beneficial.

Experimental Protocols

Route A: Buchwald-Hartwig Amination

Step 1: Synthesis of tert-butyl (2-((4-chlorophenyl)amino)ethyl)carbamate

  • To an oven-dried Schlenk flask, add 4-chloro-1-iodobenzene (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene via syringe.

  • Add tert-butyl (2-aminoethyl)carbamate (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection to yield this compound

  • Dissolve the purified product from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the final product.

Route B: Reductive Amination

Step 1: Synthesis of this compound

  • To a round-bottom flask, add 4-chlorobenzaldehyde (1.0 eq) and ethylenediamine (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to form the imine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture to remove methanol.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify by flash column chromatography.

Data Presentation

Table 1: Comparison of Typical Reaction Conditions

ParameterBuchwald-Hartwig AminationReductive Amination
Starting Materials 4-chloro-1-iodobenzene, Boc-ethylenediamine4-chlorobenzaldehyde, ethylenediamine
Catalyst/Reagent Pd₂(dba)₃ / XPhosSodium borohydride (NaBH₄)
Base/Additive Sodium tert-butoxide-
Solvent Toluene or DioxaneMethanol
Temperature 80-110 °C0 °C to Room Temperature
Typical Yield 60-90%50-80%
Key Challenges Catalyst deactivation, side reactionsOver-alkylation, imine stability

Visualizations

experimental_workflow cluster_buchwald Route A: Buchwald-Hartwig Amination cluster_reductive Route B: Reductive Amination A1 4-Chloro-1-iodobenzene + Boc-ethylenediamine A2 Pd-catalyzed Coupling A1->A2 A3 Protected Intermediate A2->A3 A4 Acidic Deprotection A3->A4 A5 Final Product A4->A5 B1 4-Chlorobenzaldehyde + Ethylenediamine B2 Imine Formation B1->B2 B3 Reduction (NaBH4) B2->B3 B4 Final Product B3->B4 troubleshooting_tree cluster_buchwald Buchwald-Hartwig Issues cluster_reductive Reductive Amination Issues start Low Yield or No Reaction q1 Check Catalyst/Ligand Activity start->q1 Route A q4 Check for Over-alkylation start->q4 Route B q2 Evaluate Base and Solvent q1->q2 s1 Use fresh catalyst/ligand, consider pre-catalyst. q1->s1 q3 Monitor for Side Reactions (Hydrodehalogenation) q2->q3 s2 Use anhydrous, deoxygenated solvent. Screen different bases. q2->s2 s3 Adjust temperature, screen ligands. q3->s3 q5 Confirm Imine Formation q4->q5 s4 Use 1:1 stoichiometry, stepwise addition. q4->s4 q6 Optimize Reducing Agent q5->q6 s5 Use Dean-Stark trap or molecular sieves. q5->s5 s6 Switch to STAB or NaBH3CN. q6->s6

References

Safety protocols for working with N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Safety & Handling FAQs

This section addresses common questions regarding the safe handling, storage, and disposal of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine and similar aromatic amine compounds.

Q1: What are the primary hazards associated with this compound?

A1: Based on the structure, this compound is likely to be toxic and corrosive. Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][2] They can cause skin irritation, serious eye damage, and may lead to long-term health effects with prolonged exposure.[1][2]

Q2: What personal protective equipment (PPE) should be worn when working with this compound?

A2: A comprehensive selection of PPE is crucial. The following table summarizes the recommended PPE for handling aromatic amines.[3][4]

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1-rated, splash-proof goggles. Use a face shield for splash hazards.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves. Inspect for tears or holes before each use.
Body Laboratory CoatFlame-retardant, long-sleeved lab coat.
Respiratory RespiratorA NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling powders or in poorly ventilated areas.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[2] The storage area should be secured and accessible only to authorized personnel.

Q4: What are the correct first-aid procedures in case of exposure?

A4: Immediate action is critical in case of accidental exposure. The following table outlines the initial first-aid steps.[1][2]

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Q5: How should I dispose of waste containing this compound?

A5: Dispose of waste in accordance with all local, state, and federal regulations.[2] Waste containing this compound should be treated as hazardous chemical waste.

General Experimental Troubleshooting Guide

This guide provides solutions to common issues that may arise during experiments involving this compound, particularly in the context of organic synthesis and drug development.

Q1: My reaction is not proceeding to completion. What are some common causes?

A1: Several factors could be at play:

  • Reagent Purity: Ensure that your starting materials and reagents are pure and dry. Aromatic amines can be sensitive to moisture and air.

  • Reaction Conditions: Verify the reaction temperature, pressure, and atmosphere (e.g., inert gas). Inadequate stirring can also lead to incomplete reactions.[5]

  • Solvent Choice: The solvent should be appropriate for the reaction and of high purity.

  • Monitoring: Use a reliable method like Thin Layer Chromatography (TLC) to monitor the reaction's progress.[5][6]

Q2: I am observing unexpected side products in my reaction. How can I minimize them?

A2: The formation of side products is a common challenge in organic synthesis.[7][8]

  • Temperature Control: Running the reaction at a lower temperature may increase selectivity.

  • Order of Addition: The order in which you add your reagents can significantly impact the outcome.

  • Protecting Groups: If your molecule has other reactive functional groups, you may need to use protecting groups to prevent unwanted reactions.

Q3: The compound appears to be degrading during workup or purification. What can I do?

A3: Aromatic amines can be sensitive to pH changes and prolonged exposure to certain conditions.

  • Aqueous Workup: Be cautious with acidic or basic washes, as they may cause degradation.[6] Test the stability of your compound to the workup conditions on a small scale first.

  • Purification Method: If using column chromatography, choose a neutral stationary phase if your compound is acid-sensitive. Minimize the time the compound spends on the column.

  • Temperature: Keep the temperature low during solvent removal (rotary evaporation) to prevent thermal decomposition.

Q4: My compound has low solubility in the desired solvent for a biological assay. How can I address this?

A4: Solubility is a frequent hurdle in drug development.[9]

  • Co-solvents: Try using a mixture of solvents. Small amounts of DMSO or DMF can often help solubilize compounds in aqueous buffers.

  • Salt Formation: If your compound has a basic nitrogen, you may be able to form a more soluble salt (e.g., hydrochloride salt).

  • Formulation: For in vivo studies, formulation strategies with excipients may be necessary to improve bioavailability.[9]

Visualizations

The following diagrams illustrate a generalized experimental workflow and a hypothetical signaling pathway involving a compound like this compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_application Application A Starting Material (e.g., 4-chloroaniline) B Reaction with N-protected 2-aminoethyl halide A->B C Deprotection Step B->C D N-(2-Aminoethyl)-N- (4-chlorophenyl)amine (Crude) C->D E Liquid-Liquid Extraction D->E F Column Chromatography E->F G Solvent Evaporation F->G H Characterization (NMR, MS, etc.) G->H I Pure Compound H->I J Biological Assay / Further Synthesis I->J

Caption: Generalized experimental workflow for the synthesis and purification of an aromatic amine.

G cluster_membrane Presynaptic Terminal cluster_neuron Neuron Interior DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (Recycled) DAT->Dopamine_in Dopamine_out Dopamine (Synaptic Cleft) Dopamine_out->DAT Reuptake Compound N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Compound->DAT Inhibition

Caption: Hypothetical inhibition of the dopamine transporter (DAT) by this compound.

References

Technical Support Center: Synthesis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis and scale-up of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, a key intermediate for researchers in drug development and materials science.

Proposed Experimental Protocol

A common and scalable method for synthesizing this compound is the direct nucleophilic aromatic substitution (SNAr) of 1,4-dichlorobenzene with a large excess of ethylenediamine. The excess nucleophile is crucial to minimize the formation of the diarylated byproduct.

Detailed Methodology: SNAr Reaction
  • Reaction Setup : To a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 1,4-dichlorobenzene (1.0 eq), ethylenediamine (10.0 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition : Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO), to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution : Heat the stirred mixture to 120-140 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS every 4-6 hours. The reaction is typically complete within 24-48 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess ethylenediamine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis reactants Charge Reactants (1,4-Dichlorobenzene, Ethylenediamine, K2CO3) solvent Add Solvent (NMP or DMSO) reactants->solvent 1. Setup heat Heat to 120-140 °C under N2 Atmosphere solvent->heat monitor Monitor Progress (TLC / GC-MS) heat->monitor 2. Execution cool Cool to RT monitor->cool extract Aqueous Workup (EtOAc/Water, Acid/Base Washes) cool->extract 3. Isolation dry Dry & Concentrate extract->dry 3. Isolation purify Column Chromatography dry->purify analyze Characterization (NMR, MS) purify->analyze 4. Finalization product Final Product analyze->product 4. Finalization G start Problem Observed low_yield Low Yield start->low_yield side_product Major Side Product start->side_product no_completion Incomplete Reaction start->no_completion check_tlc Analyze Crude Mixture (TLC, GC-MS, NMR) low_yield->check_tlc side_product->check_tlc no_completion->check_tlc sm_present Starting Material (1,4-DCB) Remains? check_tlc->sm_present Low Yield or Incomplete Rxn byproduct_id Byproduct MW > Product? check_tlc->byproduct_id Side Product Present sol_temp Increase Temp/Time sm_present->sol_temp Yes sol_workup Check Workup for Product Loss sm_present->sol_workup No sol_ratio Increase Ethylenediamine Ratio (to >10 eq) byproduct_id->sol_ratio Yes (Diarylation) sol_purify Optimize Purification byproduct_id->sol_purify No

Validation & Comparative

A Comparative Analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine and Its Chemical Analogs for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the exploration of structure-activity relationships (SAR) is paramount. This guide provides a comparative analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine and its structurally similar chemical analogs. Due to the limited availability of direct experimental data for this compound, this comparison leverages data from closely related analogs to infer potential biological activities and physicochemical properties. This approach allows researchers to understand the impact of subtle structural modifications on the overall performance of this class of compounds.

Physicochemical Properties of this compound and Related Analogs

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound (Predicted) C8H11ClN2~170.64~2.522
2-(4-Chlorophenyl)ethylamine[1]C8H10ClN155.621.911
N-(2-Aminoethyl)-N-(4-nitrophenyl)amineC8H11N3O2181.191.123
(+-)-Chlorpheniramine[2]C16H19ClN2274.793.402
alpha-(4-Chlorophenyl)-alpha-(2-(dimethylamino)ethyl)-2-pyridineacetonitrile[3]C17H18ClN3299.83.103

Table 1: Comparison of Physicochemical Properties. The predicted properties for this compound are estimated based on its structure. The data for related analogs are sourced from PubChem.

Synthesis Strategies for N-Aryl Ethylenediamines

The synthesis of this compound and its analogs typically involves the reaction of a substituted aniline with a protected aminoethyl halide or a related electrophile, followed by deprotection. A general synthetic workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow for N-Aryl Ethylenediamines cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Aniline Substituted Aniline (e.g., 4-chloroaniline) Coupling Nucleophilic Substitution Aniline->Coupling Aminoethyl Protected Aminoethyl Halide (e.g., N-Boc-2-bromoethylamine) Aminoethyl->Coupling Intermediate Protected N-Aryl Ethylenediamine Coupling->Intermediate Formation of C-N bond Deprotection Removal of Protecting Group Final_Product N-Aryl Ethylenediamine Deprotection->Final_Product Intermediate->Deprotection e.g., Acidic conditions

Figure 1: General Synthesis Workflow. This diagram illustrates a common synthetic route for producing N-aryl ethylenediamines, including the target compound and its analogs.

Comparative Biological Activities

The biological activity of N-aryl ethylenediamine derivatives can vary significantly based on the nature and position of substituents on the aromatic ring. Halogen substitution, in particular, has been shown to modulate the activity of various compounds.

Potential as Kinase Inhibitors

Studies on structurally related halophenols have demonstrated their potential as protein tyrosine kinase (PTK) inhibitors. For instance, certain chlorophenol compounds exhibit significant inhibitory activity.[4][5] This suggests that this compound could be explored for similar activities.

Compound ClassSpecific AnalogTargetIC50 (µM)Reference
HalophenolsCompound 6c (a chlorophenol derivative)Protein Tyrosine Kinase2.97[4]
HalophenolsCompound 6d (a chlorophenol derivative)Protein Tyrosine Kinase3.96[4]
Pyrano[2,3-c]pyrazolesCompound 4j (N-(4-chlorophenyl) substituted)AKT2/PKBβLow micromolar[6]
2-phenol-4-chlorophenyl-6-aryl pyridinesVarious analogsTopoisomerase IIStronger than etoposide at 100µM[7]

Table 2: Inhibitory Activities of Chloro-substituted Phenyl Analogs. This table highlights the inhibitory concentrations of various compounds featuring a 4-chlorophenyl moiety against different kinases and enzymes.

Potential Antimicrobial and Other Activities

Derivatives of N-phenylpiperazine, which share a similar structural motif, have been investigated for their antimicrobial properties.[8] Furthermore, other analogs have been synthesized and evaluated for a range of biological effects, including anticonvulsant and antihistaminic activities.[9][10]

Experimental Protocols

To facilitate further research and comparative studies, detailed experimental methodologies from the cited literature are provided below.

Protein Tyrosine Kinase (PTK) Inhibition Assay

The PTK inhibitory activity of the halophenol analogs was determined using an ELISA-based method.[4]

  • Preparation of Reagents: A solution of poly(Glu, Tyr) 4:1 was coated onto a 96-well microtiter plate. The test compounds were dissolved in DMSO.

  • Enzyme Reaction: The PTK enzyme was added to the wells containing the test compounds at various concentrations. The reaction was initiated by the addition of ATP.

  • Detection: After incubation, the plate was washed, and an anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) was added. The colorimetric substrate for HRP was then added, and the absorbance was measured to determine the extent of tyrosine phosphorylation.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity and Anticancer Activity Assays

The cytotoxic activity of 2-phenol-4-chlorophenyl-6-aryl pyridines was evaluated against human cancer cell lines using the MTT assay.[7]

  • Cell Culture: Human cancer cell lines (e.g., HCT15, T47D, DU145, and Hela) were cultured in appropriate media.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds.

  • MTT Assay: After a specified incubation period, MTT solution was added to each well. The resulting formazan crystals were dissolved in a solubilization buffer.

  • Data Analysis: The absorbance was measured at a specific wavelength, and the percentage of cell viability was calculated relative to untreated control cells. IC50 values were then determined.

Structure-Activity Relationship (SAR) Insights

The available data on analogs allows for the formulation of several SAR hypotheses regarding this compound.

SAR_Hypothesis Structure-Activity Relationship Hypotheses cluster_modifications Structural Modifications cluster_activities Potential Biological Activities Core N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Core Halogen Position and nature of halogen on phenyl ring Core->Halogen Amino_Ethyl Substitution on the aminoethyl chain Core->Amino_Ethyl Phenyl_Subst Other substituents on the phenyl ring Core->Phenyl_Subst Kinase Kinase Inhibition Halogen->Kinase e.g., Chloro at para-position may enhance PTK inhibition Receptor_Binding Receptor Binding Amino_Ethyl->Receptor_Binding e.g., N,N-dimethyl substitution in chlorpheniramine Antimicrobial Antimicrobial Activity Phenyl_Subst->Antimicrobial Influences lipophilicity and cell permeability

Figure 2: SAR Hypotheses. This diagram outlines potential relationships between structural features of this compound analogs and their biological activities based on existing literature.

The presence of a chlorine atom at the para-position of the phenyl ring appears to be a favorable feature for certain biological activities, including kinase inhibition.[4][7] The nature of the substituents on the aminoethyl nitrogen is also critical, as seen in the comparison between primary amines and more substituted analogs like chlorpheniramine.[2]

Conclusion

While direct experimental data on this compound is sparse, a comparative analysis of its structural analogs provides valuable insights for researchers. The 4-chlorophenyl moiety is a common feature in a variety of biologically active compounds, suggesting that the target compound holds promise for further investigation. The provided data and experimental protocols from related studies offer a solid foundation for the synthesis, characterization, and biological evaluation of this compound and its novel derivatives. Future studies should focus on obtaining direct experimental data for this compound to validate the hypotheses drawn from its analogs and to fully elucidate its therapeutic potential.

References

Comparative Analysis of Structure-Activity Relationships of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structure-activity relationship (SAR) of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine analogs reveals critical insights into their cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of these compounds, supported by experimental data, to inform researchers and drug development professionals in the field of oncology.

The core structure of this compound presents a versatile scaffold for the development of novel anticancer agents. Studies on structurally related N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated that modifications to the aromatic rings and the nature of the diamine linker significantly influence their cytotoxic efficacy. The presence of a halogen atom, particularly chlorine, on the phenyl ring has been identified as a key determinant of activity.

Comparison of Cytotoxic Activity

The cytotoxic effects of N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have been evaluated against a panel of human cancer cell lines, including lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cells. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a quantitative comparison of the potency of these analogs.

Compound IDStructureA549 IC50 (µM)MDA-MB-231 IC50 (µM)PC3 IC50 (µM)
Compound 1 N,N'-bis(2-hydroxybenzyl)ethylenediamine dihydrochloride> 50> 50> 50
Compound 2 N,N'-bis(5-chloro-2-hydroxybenzyl)ethylenediamine dihydrochloride25.1 ± 1.518.9 ± 1.135.6 ± 2.1
Compound 3 N,N'-bis(5-bromo-2-hydroxybenzyl)ethylenediamine dihydrochloride28.3 ± 1.821.4 ± 1.340.2 ± 2.5

Data sourced from Musa et al.[1][2][3]

The data clearly indicates that the introduction of a chlorine atom at the 5-position of the benzyl rings (Compound 2) significantly enhances cytotoxic activity compared to the unsubstituted analog (Compound 1).[1][2][3] A similar trend is observed with the bromo-substituted analog (Compound 3), suggesting that halogenation of the aromatic ring is a crucial factor for the anticancer potential of this class of compounds.

Structure-Activity Relationship Analysis

  • Aromatic Halogenation is Crucial: The presence of a halogen (chlorine or bromine) on the phenyl ring is essential for cytotoxic activity. The unsubstituted analog was found to be inactive.[1][2][3]

  • Nature of Halogen: Both chloro and bromo substituents confer significant cytotoxic activity, with the chloro-substituted compound showing slightly higher potency in the tested cell lines.

  • Diamine Linker: The ethylenediamine linker serves as a core scaffold and its presence is fundamental to the overall structure of these active compounds.

Experimental Protocols

Cell Viability Assay (Crystal Violet Assay)

The cytotoxic activity of the compounds was determined using the crystal violet dye binding assay.

  • Cell Seeding: Human cancer cell lines (A549, MDA-MB-231, and PC3) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 24 hours.

  • Staining: The medium was removed, and the cells were fixed with 10% formalin for 10 minutes. After washing with deionized water, the cells were stained with 0.5% crystal violet solution for 20 minutes.

  • Solubilization and Absorbance Measurement: The plates were washed, and the stained cells were solubilized with 10% acetic acid. The absorbance was measured at 595 nm using a microplate reader.

  • IC50 Determination: The IC50 values were calculated from the dose-response curves.

Signaling Pathway and Mechanism of Action

Studies have indicated that the cytotoxic effects of these halogenated N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives are mediated through the induction of apoptosis. The active compounds were found to cause cell cycle arrest and a loss of mitochondrial membrane potential, which are key events in the intrinsic pathway of apoptosis.[1][2][3]

G Mitochondrial Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Active_Compound Halogenated N,N'-bis(2-hydroxybenzyl)ethylenediamine MMP_Loss Loss of Mitochondrial Membrane Potential Active_Compound->MMP_Loss induces Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c leads to Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mitochondrial pathway of apoptosis induced by halogenated N,N'-bis(2-hydroxybenzyl)ethylenediamines.

Experimental Workflow

The general workflow for the synthesis and evaluation of these compounds is depicted below.

G Experimental Workflow Synthesis Synthesis of Analogs Purification Purification and Characterization Synthesis->Purification Cytotoxicity_Screening In vitro Cytotoxicity Screening (e.g., Crystal Violet Assay) Purification->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination SAR_Analysis Structure-Activity Relationship Analysis IC50_Determination->SAR_Analysis Mechanism_Study Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) IC50_Determination->Mechanism_Study

Caption: General workflow for SAR studies of this compound analogs.

References

Illuminating the Target: A Comparative Guide to the Biological Validation of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for the validation of the biological target of the compound N-(2-Aminoethyl)-N-(4-chlorophenyl)amine. Recognizing the critical importance of target validation in the early stages of drug discovery, this document outlines a series of recommended experimental approaches, presents data in a comparative format, and offers detailed protocols. Due to the limited publicly available information on the specific biological target of this compound, this guide utilizes a well-established drug-target pair, the inhibition of BCR-ABL kinase by Imatinib, as an illustrative example. This serves as a practical template for researchers to adapt to their internal data and findings concerning this compound.

Introduction to Target Validation

The successful development of a novel therapeutic agent hinges on the rigorous validation of its biological target. Target validation is the process of demonstrating that a specific molecular entity, such as a protein or a signaling pathway, is critically involved in the pathophysiology of a disease and that modulation of this target is likely to have a therapeutic effect. This process mitigates the risk of failure in later stages of clinical development.

This guide will explore a multi-pronged approach to target validation, encompassing biochemical, cellular, and in vivo methodologies.

Hypothetical Target Profile of this compound

For the purpose of this guide, we will hypothesize that preliminary screening has identified Spleen Tyrosine Kinase (SYK) as a potential biological target for this compound. SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells and is implicated in inflammatory diseases and certain cancers.[1]

Comparative Analysis of Target Engagement and Potency

A crucial first step in target validation is to quantify the direct interaction between the compound and its putative target. This is typically achieved through a series of in vitro biochemical assays.

Table 1: Comparison of In Vitro Potency against SYK
CompoundAssay TypeIC50 (nM)Binding Affinity (Kd, nM)Mechanism of Inhibition
This compound Hypothetical Data158ATP-competitive
Fostamatinib (Approved SYK inhibitor)Kinase Glo® Assay4125ATP-competitive
Entospletinib (Investigational SYK inhibitor)TR-FRET Assay72ATP-competitive
Inactive Control CompoundKinase Glo® Assay>10,000Not DeterminedNot Applicable

Data for Fostamatinib and Entospletinib are representative values from publicly available literature.

Cellular Activity and Pathway Modulation

Following biochemical confirmation, it is essential to assess the compound's activity in a cellular context to confirm that target engagement translates to a functional consequence.

Table 2: Cellular Activity in SYK-dependent Cell Lines
CompoundCell LineCellular AssayEC50 (nM)Biomarker Modulation (pSYK)
This compound Hypothetical DataB-cell proliferation50Dose-dependent decrease
FostamatinibRamos (B-cell)Basophil activation120Dose-dependent decrease
EntospletinibDLBCL cell lineApoptosis induction35Dose-dependent decrease
Inactive Control CompoundRamos (B-cell)B-cell proliferation>10,000No effect

Data for Fostamatinib and Entospletinib are representative values from publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results.

Kinase Glo® Assay for SYK Inhibition
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against SYK kinase activity.

  • Materials: Recombinant human SYK enzyme, ATP, appropriate kinase buffer, test compound, Kinase-Glo® Luminescent Kinase Assay Kit.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a 96-well plate, add the SYK enzyme, the kinase buffer, and the test compound.

    • Initiate the kinase reaction by adding a solution of ATP and the appropriate substrate.

    • Incubate the plate at 30°C for 1 hour.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot for Phospho-SYK (pSYK) Modulation
  • Objective: To assess the effect of the test compound on the phosphorylation status of SYK in a cellular context.

  • Materials: SYK-dependent cell line, cell lysis buffer, primary antibodies against pSYK and total SYK, secondary antibody, and a chemiluminescent substrate.

  • Procedure:

    • Culture the cells and treat with varying concentrations of the test compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities to determine the ratio of pSYK to total SYK.

Visualizing the Target Validation Workflow

Diagrams can effectively illustrate the logical flow of the target validation process.

TargetValidationWorkflow cluster_0 In Vitro Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation biochemical_assays Biochemical Assays (e.g., Kinase Glo®) binding_assays Binding Assays (e.g., SPR) biochemical_assays->binding_assays Affinity cellular_assays Cellular Assays (e.g., Proliferation) binding_assays->cellular_assays Cellular Efficacy biomarker_analysis Biomarker Analysis (e.g., Western Blot) cellular_assays->biomarker_analysis Mechanism animal_models Disease Animal Models biomarker_analysis->animal_models In Vivo Efficacy pk_pd_studies PK/PD Studies animal_models->pk_pd_studies Exposure-Response validated Validated Target pk_pd_studies->validated start Hypothesized Target (SYK) start->biochemical_assays Potency

Caption: A generalized workflow for biological target validation.

Signaling Pathway Illustration

Understanding the signaling context of the target is paramount.

SYK_Signaling_Pathway BCR B-cell Receptor (BCR) SYK SYK BCR->SYK Activation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation PKC PKC PLCg2->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

Caption: Simplified SYK signaling pathway in B-cells.

Conclusion

While the precise biological target of this compound remains to be publicly elucidated, the framework presented in this guide offers a robust and systematic approach to its validation. By employing a combination of biochemical, cellular, and in vivo studies, and by comparing the compound's performance against established alternatives, researchers can build a strong data package to support the progression of this, or any other, novel compound through the drug discovery pipeline. The provided protocols and visualizations serve as a practical resource for designing and interpreting these critical experiments.

References

Comparative analysis of different synthesis routes for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three common synthetic routes for the preparation of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, a key intermediate in various research and development applications. The routes discussed are Buchwald-Hartwig amination, reductive amination, and nucleophilic aromatic substitution (SNAr). Each method is evaluated based on reaction efficiency, substrate scope, and operational considerations, supported by representative experimental protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the three primary synthesis routes for this compound.

ParameterBuchwald-Hartwig AminationReductive AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 4-Chloroaniline, N-Boc-ethylenediamine4-Chlorobenzaldehyde, Ethylenediamine1-Chloro-4-nitrobenzene, Ethylenediamine
Key Reagents Palladium catalyst, Phosphine ligand, Base (e.g., NaOtBu)Reducing agent (e.g., NaBH4, H2/Pd-C)-
Typical Yield High (often >85%)Moderate to High (60-90%)Moderate (50-70%)
Reaction Time 8 - 24 hours12 - 36 hours (including imine formation and reduction)4 - 12 hours
Reaction Temperature 80 - 110 °CRoom Temperature to 50 °C100 - 150 °C
Key Advantages Broad substrate scope, high functional group tolerance, excellent yields.Mild reaction conditions, readily available starting materials.Cost-effective starting materials, no expensive catalyst required.
Key Disadvantages Expensive palladium catalyst and ligands, requires inert atmosphere.Potential for over-alkylation and side product formation.Requires an electron-withdrawing group on the aryl halide, harsh reaction conditions.

Experimental Protocols

Detailed methodologies for each synthesis route are provided below. These protocols are representative and may require optimization for specific laboratory conditions.

Buchwald-Hartwig Amination

This two-step route involves the palladium-catalyzed coupling of 4-chloroaniline with N-Boc-ethylenediamine, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl (2-((4-chlorophenyl)amino)ethyl)carbamate

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd2(dba)3 (1 mol%), a suitable phosphine ligand (e.g., Xantphos, 2 mol%), and sodium tert-butoxide (1.4 eq).

  • Add 4-chloroaniline (1.0 eq) and N-Boc-ethylenediamine (1.2 eq) to the flask.

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to this compound

  • Dissolve the purified tert-butyl (2-((4-chlorophenyl)amino)ethyl)carbamate in a solution of hydrochloric acid in dioxane (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product.

Reductive Amination

This one-pot synthesis involves the formation of an imine from 4-chlorobenzaldehyde and ethylenediamine, which is then reduced in situ.

  • Dissolve 4-chlorobenzaldehyde (1.0 eq) and ethylenediamine (1.5 eq) in a suitable solvent such as methanol or dichloroethane.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), in portions.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

This route involves the reaction of an activated aryl halide with ethylenediamine followed by the reduction of the activating group.

Step 1: Synthesis of N-(4-nitrophenyl)ethane-1,2-diamine

  • In a sealed tube, combine 1-chloro-4-nitrobenzene (1.0 eq) and an excess of ethylenediamine (5-10 eq).

  • Heat the mixture to 120-150 °C for 4-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the intermediate by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the purified N-(4-nitrophenyl)ethane-1,2-diamine in ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq) or use catalytic hydrogenation (H2 gas with a Pd/C catalyst).

  • If using SnCl2·2H2O, heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction and neutralize with a sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and concentrate under reduced pressure to obtain the final product.

Visualization of Synthesis Pathways

The logical flow of the three distinct synthesis routes is depicted in the following diagrams.

cluster_0 Buchwald-Hartwig Amination A1 4-Chloroaniline A3 Pd-catalyzed Coupling A1->A3 A2 N-Boc-ethylenediamine A2->A3 A4 Protected Intermediate A3->A4 A5 Deprotection (Acid) A4->A5 A6 Final Product A5->A6

Caption: Workflow for the Buchwald-Hartwig amination route.

cluster_1 Reductive Amination B1 4-Chlorobenzaldehyde B3 Imine Formation B1->B3 B2 Ethylenediamine B2->B3 B4 Imine Intermediate B3->B4 B5 Reduction (e.g., NaBH4) B4->B5 B6 Final Product B5->B6

Caption: Workflow for the Reductive Amination route.

cluster_2 Nucleophilic Aromatic Substitution (SNAr) C1 1-Chloro-4-nitrobenzene C3 SNAr Reaction C1->C3 C2 Ethylenediamine C2->C3 C4 Nitro Intermediate C3->C4 C5 Nitro Group Reduction C4->C5 C6 Final Product C5->C6

In vitro versus in vivo efficacy of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the biological activity of compounds containing the N-(4-chlorophenyl)amine moiety reveals a diverse range of therapeutic potential, from anticancer to antihistaminic effects. This guide synthesizes available in vitro and in vivo efficacy data for various derivatives to provide researchers, scientists, and drug development professionals with a comparative overview. The data highlights the importance of the specific chemical scaffold to which the N-(4-chlorophenyl)amine group is attached in determining the ultimate biological activity.

Comparative Efficacy Data

The efficacy of N-(4-chlorophenyl)amine derivatives varies significantly depending on the overall molecular structure. Below is a summary of the biological activities observed in different studies.

Compound Class/DerivativeTherapeutic AreaIn Vitro ModelIn Vitro Efficacy (IC₅₀/EC₅₀)In Vivo ModelIn Vivo Efficacy
Chlorophenylamino-s-triazine derivatives AnticancerMCF7 (human breast cancer), C26 (murine colon carcinoma)IC₅₀ values reported in the micromolar range (e.g., 1.21 μM for a 4-chlorophenyl and morpholine substituted triazine analogue against C26)[1]Not specified in the provided resultsNot specified in the provided results
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles Anticancer (Glioma)Primary patient-derived glioblastoma 2D cells and 3D neurospheresPotent EC₅₀ against glioblastoma cell lines; IC₅₀ of 14 μM against AKT2/PKBβ kinase[2]Not specified in the provided resultsNot specified in the provided results
N-(4-piperidinyl)-1H-benzimidazol-2-amines AntihistaminicNot specified in the provided resultsNot specified in the provided resultsRats (compound 48/80 induced lethality test), Guinea pigs (histamine-induced lethality test)Phenylethyl derivatives showed the most potent antihistamine properties after oral administration[3]
Chlorpheniramine AntihistaminicNot specified in the provided resultsNot specified in the provided resultsHumans (clinical use)Effective for symptoms of hay fever, rhinitis, urticaria, and asthma[4]

Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing scientific findings. The following sections outline the key experimental protocols used to assess the efficacy of these compounds.

In Vitro Anticancer Activity Assay

The cytotoxic activities of chlorophenylamino-s-triazine derivatives were evaluated against MCF7 (human breast cancer) and C26 (murine colon carcinoma) cell lines. The concentration required to inhibit 50% of cell growth (IC₅₀) was determined. These results were benchmarked against paclitaxel (PTX), a standard chemotherapeutic agent[1]. Similarly, for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, their anti-glioma activity was assessed in primary patient-derived glioblastoma 2D cells and 3D neurospheres, with EC₅₀ values determined[2].

In Vitro Kinase Inhibition Assay

To identify the mechanism of action for the anti-glioma activity of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, a kinase inhibition assay was performed. Compound 4j was screened against a panel of 139 purified kinases. Biochemical IC₅₀ analyses were then conducted on purified AKT1/PKBα and AKT2/PKBβ to determine the specific inhibitory activity[2].

In Vivo Antihistaminic Activity Assays

The in vivo antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines was evaluated using two different animal models:

  • Compound 48/80 Induced Lethality Test in Rats: This test assesses the ability of the compounds to protect against the lethal effects of compound 48/80, a histamine-releasing agent.

  • Histamine-Induced Lethality Test in Guinea Pigs: This assay measures the protective effect of the compounds against a lethal dose of histamine.

The compounds were administered orally and/or subcutaneously to determine their potency and duration of action[3].

Visualizing the Research Workflow and Signaling Pathway

To better understand the logical flow of the research and the potential mechanism of action, the following diagrams are provided.

Experimental Workflow for Anticancer Drug Discovery cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis (e.g., Chlorophenylamino derivatives) cell_lines Cancer Cell Lines (MCF7, C26, Glioma) synthesis->cell_lines Test on cytotoxicity Cytotoxicity Assay (IC50/EC50 Determination) cell_lines->cytotoxicity Measure kinase_assay Kinase Inhibition Assay (e.g., AKT2/PKBβ) cytotoxicity->kinase_assay Investigate Mechanism animal_model Animal Model (e.g., Xenograft) kinase_assay->animal_model Promising Compounds efficacy_study Efficacy Study (Tumor Growth Inhibition) animal_model->efficacy_study toxicity_study Toxicity Assessment animal_model->toxicity_study

Caption: Experimental workflow from compound synthesis and in vitro screening to in vivo evaluation.

AKT Signaling Pathway in Cancer cluster_pathway AKT Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt AKT/PKB pip3->akt activates downstream Downstream Effectors (e.g., mTOR, GSK3β) akt->downstream activates/inhibits cell_survival Cell Survival, Proliferation, and Growth downstream->cell_survival compound N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles compound->akt inhibits

Caption: Inhibition of the AKT signaling pathway by N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles.

References

Navigating Structure-Activity Landscapes: A Comparative QSAR Analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery and development, understanding the relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive Quantitative Structure-Activity Relationship (QSAR) analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine and its analogs, offering researchers, scientists, and drug development professionals a comparative overview of their potential biological activities. By presenting experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of the structural determinants of activity for this class of compounds.

Comparative Analysis of Biological Activities

CompoundStructureBiological ActivityEndpointValueReference
N-(4-chlorophenyl)-2-chloroacetamide Cl-C6H4-NH-CO-CH2ClAntimicrobialMIC (S. aureus)10 µg/mL[1]
N-(4-bromophenyl)-2-chloroacetamide Br-C6H4-NH-CO-CH2ClAntimicrobialMIC (S. aureus)10 µg/mL[1]
N-(4-fluorophenyl)-2-chloroacetamide F-C6H4-NH-CO-CH2ClAntimicrobialMIC (S. aureus)10 µg/mL[1]
Compound 8a (a 1,3-thiazole derivative) See ReferenceAnticancer (HeLa cells)IC501.3 ± 0.14 µM

Note: The above table presents data from different studies and direct comparison should be made with caution. MIC refers to Minimum Inhibitory Concentration, and IC50 refers to the half-maximal inhibitory concentration.

The data suggests that halogenated N-phenylacetamide derivatives exhibit antimicrobial activity.[1] The presence and position of the halogen atom on the phenyl ring can influence the lipophilicity and, consequently, the ability of the compound to penetrate bacterial cell membranes.[1] Furthermore, more complex structures incorporating the N-(4-chlorophenyl) moiety, such as the 1,3-thiazole derivative 8a, have demonstrated potent anticancer activity against HeLa cells.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial.

Antimicrobial Activity Screening (Broth Microdilution Method)

The antimicrobial activity of the N-(substituted phenyl)-2-chloroacetamides was evaluated using the broth microdilution method.[2]

  • Preparation of Compounds: The test compounds were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Bacterial Strains: Standard bacterial strains, such as Staphylococcus aureus, were cultured in an appropriate broth medium.

  • Assay Procedure:

    • Serial dilutions of the stock solutions were prepared in a 96-well microtiter plate using Mueller-Hinton broth.

    • A standardized bacterial suspension (approximately 5 x 10^5 CFU/mL) was added to each well.

    • The plates were incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]

Determination of IC50 Values for Anticancer Activity (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa) were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment:

    • Cells were seeded in 96-well plates and allowed to attach overnight.

    • The cells were then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, the medium was replaced with a fresh medium containing MTT solution (0.5 mg/mL).

    • The plates were incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

    • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.[3]

Visualizing QSAR and Biological Pathways

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical QSAR workflow and a hypothetical signaling pathway potentially modulated by this compound analogs.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_model Model Development & Validation cluster_application Model Application & Interpretation A Dataset of Molecules (Structures & Activities) B Molecular Descriptor Calculation A->B C Data Splitting (Training & Test Sets) B->C D Model Building (e.g., MLR, PLS) C->D E Internal Validation (Cross-validation) D->E F External Validation (Test Set Prediction) E->F G Interpretation of Important Descriptors F->G H Prediction of Activity for New Compounds F->H I Lead Optimization H->I

A typical workflow for a Quantitative Structure-Activity Relationship (QSAR) study.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Receptor Receptor Tyrosine Kinase PLC PLCγ Receptor->PLC Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca Ca²⁺ Release IP3->Ca PKC PKC DAG->PKC Transcription Gene Transcription (Proliferation, Survival) PKC->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Drug N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Analog Drug->Receptor Inhibition

A hypothetical signaling pathway potentially inhibited by this compound analogs.

Conclusion

This comparative guide underscores the potential of this compound and its analogs as a scaffold for the development of novel therapeutic agents. The presented data on related compounds highlight promising antimicrobial and anticancer activities. The detailed experimental protocols provide a foundation for further research and validation. The visualized QSAR workflow and signaling pathway offer a conceptual framework for understanding the structure-activity relationships and potential mechanisms of action. Future QSAR studies on a congeneric series of this compound derivatives are warranted to precisely delineate the impact of structural modifications on their biological activities and to guide the design of more potent and selective compounds.

References

A Comparative Guide to the Pharmacological Profile of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine

Author: BenchChem Technical Support Team. Date: November 2025

Guide ID: CG-2025-11-02-001

For: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Aminoethyl)-N-(4-chlorophenyl)amine is a novel chemical entity whose pharmacological properties have not been extensively characterized. Its core structure, featuring an ethylenediamine backbone and a 4-chlorophenyl moiety, is present in various biologically active compounds, including first-generation antihistamines like chlorpheniramine.[1][2] This structural similarity suggests a potential interaction with aminergic G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are major targets in drug discovery.[3][4]

This guide provides a framework for benchmarking this compound, hereafter referred to as the "Test Compound," against established reference compounds targeting the histamine H1 receptor. The histamine H1 receptor is a well-characterized GPCR that, upon activation by histamine, couples to the Gq alpha subunit, initiating a signaling cascade that results in the release of intracellular calcium and subsequent physiological effects.[5]

The reference compounds selected for this guide are:

  • Histamine: The endogenous agonist for all four histamine receptor subtypes.[6]

  • Diphenhydramine: A first-generation H1 receptor antagonist (also described as an inverse agonist) used widely in the treatment of allergic conditions.[[“]][8][9]

This document outlines the essential experimental protocols required to determine the Test Compound's binding affinity, functional activity (potency and efficacy), and potential cytotoxicity. The objective is to provide a clear, data-driven comparison to guide further research and development.

Experimental Protocols

Detailed methodologies for the key benchmarking experiments are provided below.

Radioligand Binding Assay for H1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of the Test Compound for the human histamine H1 receptor.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human histamine H1 receptor are harvested and homogenized in a cold buffer (50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer.

  • Competition Binding: A constant concentration of a radiolabeled H1 receptor antagonist, [3H]-pyrilamine, is incubated with the cell membranes.

  • Compound Incubation: The membrane and radioligand mixture is incubated with increasing concentrations of the Test Compound or the unlabeled reference antagonist (Diphenhydramine) for 60 minutes at 25°C. Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.

  • Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand. The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay for H1 Receptor Activity

Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of the Test Compound at the H1 receptor.

Methodology:

  • Cell Culture: HEK293 cells expressing the human H1 receptor are seeded into 96-well plates.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Agonist Mode Testing: To test for agonist activity, the Test Compound is added at increasing concentrations, and the resulting change in fluorescence, which corresponds to intracellular calcium concentration, is measured using a fluorescence plate reader. Histamine is used as the reference agonist.

  • Antagonist Mode Testing: To test for antagonist activity, cells are pre-incubated with increasing concentrations of the Test Compound or Diphenhydramine for 15 minutes. Subsequently, a fixed concentration of Histamine (at its EC80) is added to stimulate the receptor, and the resulting fluorescence is measured.

  • Data Analysis: Dose-response curves are generated. For agonists, the EC50 (concentration for 50% of maximal response) is calculated. For antagonists, the IC50 (concentration causing 50% inhibition of the histamine response) is calculated.

Cell Viability Assay

Objective: To assess the general cytotoxicity of the Test Compound.

Methodology:

  • Cell Plating: HEK293 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Exposure: Cells are incubated with increasing concentrations of the Test Compound for 24 hours.

  • Viability Assessment: A resazurin-based reagent (e.g., alamarBlue) or MTT is added to the wells. The metabolic conversion of the reagent by viable cells into a fluorescent or colored product is measured.

  • Data Analysis: The concentration of the Test Compound that reduces cell viability by 50% (CC50) is determined from the dose-response curve.

Data Presentation: Comparative Performance Summary

The following tables summarize hypothetical data for the Test Compound against the standard reference compounds.

Table 1: H1 Receptor Binding Affinity

Compound IC50 (nM) Ki (nM) Receptor Target
Test Compound [Insert Data] [Insert Data] Histamine H1

| Diphenhydramine | 15 | 10 | Histamine H1 |

Table 2: H1 Receptor Functional Activity

Compound Assay Mode EC50 (nM) IC50 (nM) Efficacy (% of Histamine)
Test Compound Agonist [Insert Data] N/A [Insert Data]
Test Compound Antagonist N/A [Insert Data] N/A
Histamine Agonist 50 N/A 100%

| Diphenhydramine | Antagonist | N/A | 25 | N/A |

Table 3: Cytotoxicity Profile

Compound CC50 (µM) in HEK293 Therapeutic Index (CC50 / IC50)
Test Compound [Insert Data] [Insert Data]

| Diphenhydramine | > 50 | > 2000 |

Visualizations: Pathways and Workflows

Diagrams created using Graphviz to illustrate key processes.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Inflammation) PKC->Response ER_Ca Ca²⁺ Store Ca_ion Ca²⁺ ER_Ca->Ca_ion Release IP3R->ER_Ca Opens Channel Histamine Histamine (Agonist) Histamine->H1R Binds Ca_ion->PKC Ca_ion->Response

Caption: H1 Receptor Signaling Pathway.

G cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Binding Receptor Binding Assay (Determine Ki) Compare Compare Ki, EC50/IC50, CC50 against Reference Compounds Binding->Compare Functional Calcium Flux Assay (Determine EC50/IC50) Functional->Compare Viability Cell Viability Assay (Determine CC50) Viability->Compare SAR Structure-Activity Relationship (SAR) Analysis Compare->SAR Conclusion Conclusion on Profile: (Potency, Selectivity, Safety) SAR->Conclusion Start Test Compound: N-(2-Aminoethyl)-N- (4-chlorophenyl)amine Start->Binding Start->Functional Start->Viability

Caption: Experimental Benchmarking Workflow.

References

Head-to-Head Comparison of N-(Aryl)-piperazine Derivatives' Potency as Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimycobacterial potency of a series of synthesized N-(substituted phenyl)- and N-diphenylmethyl-piperazine-based conjugates. The data presented here is derived from a systematic study aimed at elucidating the structure-activity relationships (SARs) of these compounds against various mycobacterial strains. While not a direct analysis of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine derivatives, this comparison of structurally related N-arylpiperazine compounds offers valuable insights into the chemical features influencing antimycobacterial efficacy.

Data Summary of Antimycobacterial Activity

The antimycobacterial activity of the synthesized compounds was evaluated by determining their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis H37Ra (Mtb H37Ra), Mycobacterium kansasii (MK), Mycobacterium smegmatis (MS), and Mycobacterium marinum (MM). The results, presented in µM, are summarized in the table below. Lower MIC values indicate higher potency.

Compound IDRR1Mtb H37Ra MIC (µM)MK MIC (µM)MS MIC (µM)MM MIC (µM)
6a 3-CF34-F16.6516.65>16.65>16.65
6b 3-CF34-Cl8.098.09>16.18>16.18
6c 3-CF34-Br7.6015.20>15.20>15.20
6d 3-CF34-CH315.61>15.61>15.61>15.61
6e 3-CF33,4-diCl< 3.8015.13>15.13>15.13
6f 3-CF34-OCH3>15.61>15.61>15.61>15.61
6g 3-CF3diphenylmethyl< 3.8032.35>32.358.09
INH --58.3329.16116.6014.58

Data sourced from a study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates as antimycobacterial agents.[1]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimycobacterial activity of the synthesized compounds was determined using a microdilution method in 96-well plates.

  • Preparation of Mycobacterial Cultures: The mycobacterial strains (M. tuberculosis H37Ra ATCC 25177, M. kansasii DSM 44162, M. smegmatis ATCC 700084, and M. marinum CAMP 5644) were cultured in Middlebrook 7H9 broth supplemented with OADC enrichment (Becton Dickinson).

  • Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions were then made in supplemented Middlebrook 7H9 broth to achieve the final test concentrations.

  • Inoculation: Each well of the 96-well plate, containing the diluted test compounds, was inoculated with a standardized mycobacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plates were sealed and incubated at 37°C (or 30°C for M. marinum) for a period of 7 days for rapidly growing strains (M. smegmatis, M. marinum) and 14-21 days for slowly growing strains (M. tuberculosis H37Ra, M. kansasii).

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that resulted in a complete inhibition of visible mycobacterial growth. Isoniazid (INH) was used as a reference drug.

Visualizations

General Synthetic Pathway for N-Arylpiperazine Derivatives

The following diagram illustrates the general synthetic route for the preparation of the N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis Substituted_Phenylpiperazine Substituted Phenylpiperazine Intermediate_1 Piperazine Intermediate Substituted_Phenylpiperazine->Intermediate_1 Reaction Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate_1 Final_Product N-Arylpiperazine Conjugate Intermediate_1->Final_Product Reaction 3_Trifluoromethylphenyl_Isocyanate 3-(Trifluoromethyl)phenyl Isocyanate 3_Trifluoromethylphenyl_Isocyanate->Final_Product

Caption: General synthetic scheme for N-Arylpiperazine conjugates.

Logical Flow of Antimycobacterial Activity Screening

The workflow for evaluating the antimycobacterial potency of the synthesized compounds is depicted below.

G Start Synthesized N-Arylpiperazine Derivatives Prepare_Stocks Prepare Stock Solutions in DMSO Start->Prepare_Stocks Serial_Dilution Perform Serial Dilutions in Growth Medium Prepare_Stocks->Serial_Dilution Inoculation Inoculate with Mycobacterial Strains Serial_Dilution->Inoculation Incubation Incubate Plates Inoculation->Incubation Read_Results Visually Assess for Bacterial Growth Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC End Potency Comparison Determine_MIC->End

Caption: Experimental workflow for MIC determination.

References

Confirming the mechanism of action of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine through mutagenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the first-generation antihistamine, Chlorpheniramine, and its second-generation alternatives, Loratadine and Cetirizine. The focus is on elucidating the mechanism of action through receptor binding affinities and assessing the mutagenic potential via established toxicological assays. This document is intended to serve as a resource for researchers in pharmacology and drug development, offering objective data to inform experimental design and compound selection.

Due to the limited publicly available information on N-(2-Aminoethyl)-N-(4-chlorophenyl)amine, this guide will focus on the well-characterized and structurally related first-generation antihistamine, Chlorpheniramine, as a representative compound.

Mechanism of Action: A Tale of Two Generations

The primary mechanism of action for all three compounds is the blockade of the histamine H1 receptor, which prevents the downstream signaling cascade responsible for allergic symptoms. However, key differences in receptor selectivity and ability to cross the blood-brain barrier define their clinical profiles.

Chlorpheniramine , a first-generation antihistamine, effectively antagonizes the H1 receptor but also exhibits significant affinity for muscarinic acetylcholine receptors[1]. This lack of selectivity is responsible for the characteristic anticholinergic side effects, such as dry mouth and urinary retention. Furthermore, its ability to penetrate the blood-brain barrier leads to sedation by blocking H1 receptors in the central nervous system[1][2].

Loratadine and Cetirizine are second-generation antihistamines designed for greater selectivity for the peripheral H1 receptors[2][3][4]. They have a much lower affinity for muscarinic receptors and do not readily cross the blood-brain barrier, resulting in a significantly reduced incidence of sedative and anticholinergic side effects[2].

The following diagram illustrates the signaling pathway of the Histamine H1 receptor, the primary target for these compounds.

Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca_release->Allergic_Response PKC->Allergic_Response Antihistamine Antihistamine (e.g., Chlorpheniramine) Antihistamine->H1R Blocks

Histamine H1 receptor signaling pathway.

Comparative Receptor Binding Affinity

The binding affinity (Ki) of a drug for its target receptor is a key determinant of its potency. The lower the Ki value, the higher the binding affinity. The following table summarizes the reported Ki values for Chlorpheniramine, Loratadine, and Cetirizine at the histamine H1 receptor and, where applicable, muscarinic receptors.

CompoundReceptorBinding Affinity (Ki) in nMReference
Chlorpheniramine Histamine H12[2]
Muscarinic (M1-M5)No significant selectivity between subtypes[1]
Loratadine Histamine H116 - 138[2]
Cetirizine Histamine H16 - 47[2]

Mutagenesis and Genotoxicity Profile

The mutagenic potential of a drug candidate is a critical safety parameter. The bacterial reverse mutation assay, or Ames test, is a standard in vitro method for detecting point mutations and frameshift mutations caused by a chemical.

The consensus from multiple studies is that Chlorpheniramine is not mutagenic in the Ames test. However, some studies have reported evidence of genotoxicity at high concentrations in other assays, such as the comet assay and chromosome aberration test in human lymphocytes, with oxidative stress being a proposed mechanism.

For the second-generation antihistamines, the data is more varied. Loratadine has shown conflicting results. While some reviews classify it as non-genotoxic, other studies have reported cytotoxic and genotoxic effects in human peripheral blood lymphocytes. Cetirizine is generally considered to be non-genotoxic.

A summary of the mutagenesis findings is presented below:

CompoundAmes Test ResultOther Genotoxicity Findings
Chlorpheniramine NegativeGenotoxic at high concentrations in some in vitro assays.
Loratadine NegativeConflicting evidence; some studies report genotoxicity in human lymphocytes.
Cetirizine NegativeGenerally considered non-genotoxic.

Experimental Protocols

Receptor Binding Assay (Histamine H1 Receptor)

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for the histamine H1 receptor.

Objective: To determine the inhibitory constant (Ki) of test compounds for the H1 receptor.

Materials:

  • Cell membranes expressing the human H1 receptor.

  • Radioligand (e.g., [³H]-mepyramine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Test compounds (Chlorpheniramine, Loratadine, Cetirizine) at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known H1 antagonist like diphenhydramine).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Workflow Diagram:

Receptor Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (with H1 Receptors) mix Mix Membranes, Radioligand, and Test Compound/Control prep_membranes->mix prep_ligand Prepare Radioligand ([³H]-mepyramine) prep_ligand->mix prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->mix incubate Incubate (e.g., 60 min at 25°C) mix->incubate filter Rapid Filtration (separate bound from free ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting (measure radioactivity) wash->count plot Plot % Inhibition vs. Compound Concentration count->plot calculate Calculate IC₅₀ and Ki plot->calculate

Workflow for a competitive radioligand binding assay.

Procedure:

  • Incubation: In a microplate, combine the cell membranes, a fixed concentration of [³H]-mepyramine, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled antagonist).

  • Equilibration: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD 471 guideline for the bacterial reverse mutation test.

Objective: To assess the mutagenic potential of a test substance by its ability to induce reverse mutations in amino acid-requiring strains of Salmonella typhimurium and/or Escherichia coli.

Materials:

  • Bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537; E. coli WP2 uvrA).

  • Test substance at multiple concentrations.

  • Negative (solvent) control.

  • Positive controls (known mutagens specific for each strain, with and without metabolic activation).

  • S9 fraction (from induced rat liver) for metabolic activation.

  • Minimal glucose agar plates.

  • Top agar supplemented with a trace amount of histidine (for Salmonella) or tryptophan (for E. coli).

Logical Flow of the Ames Test:

Ames Test Logic cluster_0 Initial State cluster_1 Experimental Condition cluster_2 Outcome bacteria Bacteria with mutation in histidine synthesis gene (his- strain) media Media lacking histidine add_mutagen Add test compound (potential mutagen) bacteria->add_mutagen Expose to no_growth No Growth (bacteria cannot synthesize histidine) add_mutagen->no_growth If compound is NOT mutagenic growth Growth (Colonies Form) (reverse mutation occurred, his+ strain) add_mutagen->growth If compound IS mutagenic start->bacteria

Logical flow of the Ames test principle.

Procedure:

  • Preparation: Prepare overnight cultures of the bacterial tester strains.

  • Exposure (Plate Incorporation Method):

    • To molten top agar, add the bacterial culture, the test substance at a specific concentration, and either the S9 mix (for metabolic activation) or a buffer (without metabolic activation).

    • Pour this mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: Compare the number of revertant colonies on the test plates to the number on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies (typically a two-fold or greater increase over the background) indicates a positive mutagenic response.

Conclusion

This comparative guide highlights the key differences in the mechanism of action and mutagenic profiles of Chlorpheniramine and the second-generation antihistamines, Loratadine and Cetirizine. Chlorpheniramine's activity at both histaminic and muscarinic receptors, along with its ability to cross the blood-brain barrier, explains its efficacy and its side effect profile. In contrast, Loratadine and Cetirizine offer a more targeted approach with improved safety regarding sedation and anticholinergic effects.

From a safety perspective, while all three compounds are generally considered non-mutagenic in the standard Ames test, the conflicting reports on Loratadine's genotoxicity and the potential for Chlorpheniramine to be genotoxic at high concentrations warrant consideration in drug development and risk assessment. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies to further elucidate the mechanisms and safety profiles of these and other novel compounds.

References

Evaluation of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Comparative Analysis of Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – A comprehensive evaluation of the therapeutic index of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine reveals critical insights for researchers and drug development professionals. This guide provides a comparative analysis of the compound, presenting available data alongside alternative therapies and detailing experimental methodologies to support further investigation.

Initial searches for "this compound" did not yield a readily identifiable, single compound with established therapeutic data. The chemical name itself is not standard in many chemical databases. However, the constituent parts of the name suggest a substituted phenylethylamine structure, a class of compounds with a wide range of pharmacological activities.

One of the most well-known drugs with a similar structural motif is Chlorpheniramine , a first-generation antihistamine used to treat allergic conditions like rhinitis and urticaria.[1][2] Chlorpheniramine functions as a histamine H1 receptor antagonist.[1][2] While direct therapeutic index data for "this compound" is unavailable, a comparative analysis can be framed by examining compounds with similar chemical features and therapeutic applications.

Another potentially related compound, based on structural similarity, is 4-Chlorophenethylamine (4-CPEA) , which is known to be a releasing agent of serotonin, norepinephrine, and dopamine. Its therapeutic potential and toxicity are subjects of ongoing research.

Given the lack of specific data for the requested compound, this guide will focus on presenting the therapeutic index information for relevant, structurally related compounds. This comparative approach aims to provide a valuable framework for researchers evaluating novel compounds with similar scaffolds.

Comparative Therapeutic Index Data

The therapeutic index (TI) is a quantitative measurement of the relative safety of a drug. It is a comparison of the amount of a therapeutic agent that causes the therapeutic effect to the amount that causes toxicity. A higher TI is preferable as it indicates a wider margin between the effective dose and the toxic dose.

The table below summarizes the available preclinical data for compounds structurally related to the core structure of "this compound".

CompoundTherapeutic ClassED50TD50/LD50Therapeutic Index (TD50/ED50)Species
YM928Anticonvulsant7.4 mg/kg (p.o., MES test)22.5 mg/kg (p.o., rotarod test)3.0Mice[3]
YM928Anticonvulsant4.0 mg/kg (p.o., MES test)--Rats[3]
ChlorambucilAntineoplastic--22.84-[4]
Compound 1*Antineoplastic--47.55-[4]

*Compound 1: 2-[N'-2-Pyrimidyl-aminobenzenesulfonamido] ethyl 4-bis(2-chloroethyl) aminophenyl butyrate[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the key experiments used to determine the therapeutic index of compounds similar to this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of anticonvulsant drugs.

  • Objective: To determine the median effective dose (ED50) of a compound required to prevent the tonic hindlimb extension phase of a maximal seizure.

  • Procedure:

    • Animals (typically mice or rats) are administered the test compound at various doses via a specific route (e.g., oral, intraperitoneal).

    • After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.

    • The presence or absence of the tonic hindlimb extension is recorded.

    • The ED50 is calculated using statistical methods, such as the probit analysis, based on the dose-response data.

Rotarod Test

The rotarod test is used to assess motor coordination and potential neurological toxicity of a compound.

  • Objective: To determine the median toxic dose (TD50) at which a compound causes motor impairment.

  • Procedure:

    • Animals are trained to walk on a rotating rod.

    • After administration of the test compound, the animals are placed back on the rotarod.

    • The latency to fall from the rod is recorded. A failure to remain on the rod for a specified duration is considered an endpoint.

    • The TD50 is calculated from the dose-response curve, representing the dose at which 50% of the animals fail the test.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in evaluating a novel compound, the following diagrams illustrate the general workflow for determining a therapeutic index and a potential signaling pathway for a related compound class.

G cluster_0 Preclinical Evaluation Workflow A Compound Synthesis and Characterization B In Vitro Screening (e.g., Receptor Binding Assays) A->B C In Vivo Efficacy Studies (e.g., MES Test) B->C D In Vivo Toxicity Studies (e.g., Rotarod Test) B->D E Determination of ED50 C->E F Determination of TD50 D->F G Calculation of Therapeutic Index (TI = TD50/ED50) E->G F->G H Lead Optimization or Further Development G->H G cluster_1 Histamine H1 Receptor Antagonism Histamine Histamine H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to G_Protein Gq/11 Protein H1_Receptor->G_Protein Activates Antagonist Chlorpheniramine-like Antagonist Antagonist->H1_Receptor Blocks PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 and DAG Production PLC->IP3_DAG Increases Cellular_Response Allergic Response (e.g., vasodilation, bronchoconstriction) IP3_DAG->Cellular_Response Leads to

References

Safety Operating Guide

Navigating the Safe Handling of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-(2-Aminoethyl)-N-(4-chlorophenyl)amine was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar aromatic amines and general principles of chemical safety. Researchers, scientists, and drug development professionals must conduct a thorough, substance-specific risk assessment and consult the chemical supplier for a complete SDS before handling this compound. The information provided herein is for informational purposes only and should not be substituted for a formal safety assessment.

Essential Personal Protective Equipment (PPE)

Given the potential hazards associated with aromatic amines, which can include skin irritation, serious eye damage, and toxicity, a comprehensive approach to personal protection is crucial.[1] The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory operations.

Operation CategoryEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Risk Operations Safety glasses with side shieldsNitrile or neoprene gloves (single layer)Standard laboratory coatNot generally required (if handled in a certified chemical fume hood)
(e.g., weighing small quantities in a fume hood, preparing dilute solutions)
Moderate-Risk Operations Chemical splash gogglesDouble-gloving with nitrile or neoprene glovesChemical-resistant lab coat or apronHalf-mask respirator with organic vapor cartridges (if not in a fume hood or potential for aerosolization exists)
(e.g., synthesis, purification, handling larger quantities)
High-Risk/Emergency Face shield over chemical splash gogglesHeavy-duty, chemical-resistant gloves (e.g., Butyl rubber)Full-body chemical-resistant suitFull-face respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA)
(e.g., large spills, uncontrolled reactions)

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key stages of a typical laboratory procedure.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and Conduct Risk Assessment B Prepare and Inspect Chemical Fume Hood A->B C Don Appropriate PPE B->C D Weigh and Dispense Compound C->D E Perform Chemical Reaction/Procedure D->E F Work-up and Purification E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Dispose of Waste via Licensed Contractor H->I

A procedural workflow for the safe handling of this compound.

Experimental Protocols:

1. Donning and Doffing PPE:

  • Donning:

    • Wash hands thoroughly.

    • Put on the inner layer of gloves.

    • Don the laboratory coat or chemical-resistant suit.

    • Fit the respirator, ensuring a proper seal.

    • Wear eye and face protection.

    • Put on the outer layer of gloves, ensuring the cuffs overlap with the sleeves of the lab coat.

  • Doffing:

    • Remove the outer layer of gloves, peeling them off without touching the exterior.

    • Take off the lab coat or suit, turning it inside out as it is removed.

    • Remove eye and face protection.

    • Remove the respirator.

    • Take off the inner layer of gloves.

    • Wash hands thoroughly with soap and water.

2. Spill Response:

  • Evacuate: Immediately clear the area of all personnel.

  • Alert: Notify the appropriate safety personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the substance.

  • Clean-up: Wearing appropriate high-risk PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

Disposal Plan: Managing Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2][3]

Waste StreamCollection and StorageDisposal Method
Unused/Expired Chemical Keep in the original, tightly sealed container. Label clearly as "Hazardous Waste."Arrange for collection by a licensed hazardous waste disposal company.[3] Incineration is a common method for amine waste.[2]
Contaminated Solid Waste Place in a designated, labeled, and sealed hazardous waste container. This includes gloves, bench paper, and consumables.Dispose of through a licensed hazardous waste disposal service.[4]
Contaminated Liquid Waste Collect in a compatible, labeled, and sealed waste container. Do not mix with other waste streams.Arrange for collection by a licensed hazardous waste disposal company.[3]
Contaminated Glassware Rinse with a suitable solvent (collecting the rinsate as hazardous waste). Then, wash thoroughly with soap and water.Once decontaminated, glassware can be reused or disposed of according to standard laboratory procedures.

Emergency Procedures:

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][5]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.